CEC4_BOMMO Cecropin
Description
Overview of Antimicrobial Peptides (AMPs) in Innate Immunity
Antimicrobial peptides are evolutionarily conserved molecules that serve as a primary line of defense in the innate immunity of a vast array of organisms, from insects to humans. nih.gov Typically composed of 12 to 50 amino acids, these peptides are often cationic and amphipathic, properties that are crucial for their mechanism of action. mdpi.comnumberanalytics.com Unlike conventional antibiotics that often have specific cellular targets, many AMPs act by disrupting the microbial cell membrane, a mechanism that is less likely to induce resistance. nih.govmdpi.com Their broad-spectrum activity encompasses bacteria, fungi, and even some viruses. nih.gov The innate immune system, of which AMPs are a critical component, provides an immediate, non-specific defense against pathogens. nih.govfrontiersin.org
Classification and Biological Context of Cecropins from Insect Sources
Insects, which inhabit diverse and often microbe-rich environments, possess a robust innate immune system that relies heavily on a variety of AMPs. nih.govnih.gov These peptides are generally classified into three main groups based on their structure: α-helical peptides lacking cysteine residues, cysteine-rich peptides with β-sheet structures, and peptides with an overrepresentation of specific amino acids like proline or glycine. mdpi.com
Cecropins fall into the first category of α-helical peptides. mdpi.commdpi.com They were the first AMPs to be isolated from an insect, specifically the giant silk moth Hyalophora cecropia, from which they derive their name. mdpi.comnumberanalytics.com Since their initial discovery, cecropins and cecropin-like peptides have been identified in numerous insect orders, including Lepidoptera, Diptera, and Coleoptera. nih.govmdpi.com These peptides are known for their potent activity, particularly against Gram-negative bacteria. nih.gov
Specific Context of CEC4_BOMMO Cecropin (B1577577) within Bombyx mori Immunity
The silkworm, Bombyx mori, is an economically important insect that, like other insects, relies on its innate immune system to fend off pathogens that could otherwise devastate silk production. rsc.orgacibadem.edu.tr The Bombyx mori immune system produces a cocktail of AMPs belonging to at least six families: cecropins, defensins, moricins, gloverins, attacins, and lebocins. rsc.orgacibadem.edu.tr
Within this arsenal, cecropins play a significant role. The Bombyx mori genome contains several cecropin genes, including those that encode for CEC4_BOMMO. nih.govuniprot.org The expression of these cecropin genes is induced upon bacterial infection, leading to the synthesis and secretion of these peptides into the hemolymph (insect blood), where they can directly target and eliminate invading microbes. nih.goventomoljournal.com The presence of multiple cecropin genes, likely a result of gene duplication, suggests their evolutionary importance in the defense of this insect. nih.gov
Historical Perspectives and Current Research Paradigms in Cecropin Studies
The history of cecropin research began in the 1980s with their isolation from Hyalophora cecropia. numberanalytics.com This discovery was a landmark in the field of innate immunity, revealing a sophisticated chemical defense system in insects. nih.gov Early research focused on characterizing the structure and antimicrobial activity of different cecropins, such as cecropin A and B. mdpi.com
Current research paradigms have expanded significantly. Scientists are now exploring the immunomodulatory functions of cecropins, meaning their ability to influence the host's own immune response. plos.orgfrontiersin.org There is also considerable interest in the potential therapeutic applications of cecropins, not only as antibacterial agents but also for their anticancer properties. scirp.orgwikipedia.org The development of recombinant expression systems has facilitated the production of larger quantities of cecropins for research and potential clinical use. mdpi.comentomoljournal.com
Methodological Approaches in Advanced Cecropin Research
Modern research on cecropins employs a wide array of sophisticated techniques. Bioinformatics and genomic analyses are used to identify new cecropin genes from insect transcriptomes and genomes. nih.govmdpi.com Phylogenetic analysis helps to understand the evolutionary relationships between different cecropins. nih.govmdpi.com
Once identified, peptides are often chemically synthesized or produced through recombinant DNA technology for functional studies. nih.govacs.org A variety of assays are used to determine their antimicrobial efficacy, such as measuring the minimal inhibitory concentration (MIC) against different microbes. nih.gov Advanced structural biology techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to determine the three-dimensional structure of cecropins, providing insights into their mechanism of action. acs.org Furthermore, the advent of artificial intelligence and machine learning is accelerating the discovery and design of novel AMPs with enhanced properties. mdpi.comnih.govfrontiersin.org
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RWKIFKKIEKVGQNIRDGIVKAGPAVAVVGQAATI |
Origin of Product |
United States |
Structural Elucidation and Conformational Dynamics of Cec4 Bommo Cecropin
Primary Amino Acid Sequence Analysis and Characterization of Putative Motifs
CEC4_BOMMO, also known as Cecropin-C from Bombyx mori, is a 35-residue peptide. uniprot.org Its identity and primary structure are cataloged in the UniProt database under the accession number P14666. uniprot.org The amino acid sequence is as follows:
RWKIFKKIEKVGQNIRDGIVKAGPAVAVVGQAATI unal.edu.co
| Feature | Description | Sequence |
| Full Sequence | The complete 35-amino acid primary structure. | RWKIFKKIEKVGQNIRDGIVKAGPAVAVVGQAATI |
| N-Terminal Region | Amphipathic, cationic region. | RWKIFKKIEKVGQNIRDGI |
| Hinge Region | Provides flexibility. | VKAGPA |
| C-Terminal Region | Hydrophobic region. | VAVVGQAATI |
| Post-Translational Modification | The C-terminal Isoleucine is amidated. uniprot.org | I-amide |
Determination of Secondary and Tertiary Structures
The structure of cecropins, including CEC4_BOMMO, is highly dependent on the surrounding environment. They are typically unstructured in aqueous solutions but adopt a defined helical conformation upon interacting with membranes or membrane-mimicking environments. nih.govencyclopedia.pubentomoljournal.com
Circular dichroism (CD) spectroscopy is a primary method for analyzing the secondary structure of peptides in solution. Studies on various cecropins, including those from Bombyx mori, consistently demonstrate that they exist in a "random coil" conformation in aqueous buffers like phosphate-buffered saline (PBS). nih.govmdpi.comacs.org This is characterized by a single strong negative band near 200 nm in the CD spectrum. acs.org
However, in the presence of membrane-mimetic environments such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), cecropins undergo a dramatic conformational change. nih.govmdpi.commdpi.com The CD spectra in these conditions show two characteristic minima around 208 nm and 222 nm, which is the hallmark of an α-helical structure. nih.govmdpi.commdpi.com This induced helicity is fundamental to the peptide's mechanism of action, allowing it to insert into and disrupt the bacterial membrane. mdpi.comresearchgate.net
| Environment | Dominant Conformation | Characteristic CD Signal |
| Aqueous Buffer (e.g., PBS) | Random Coil nih.govmdpi.com | Single minimum at ~200 nm acs.org |
| Membrane-Mimetic (e.g., SDS, TFE) | α-Helix nih.govmdpi.com | Double minima at ~208 nm and ~222 nm mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution insights into the three-dimensional structure of peptides in solution. NMR studies on related Bombyx mori cecropins, such as Cecropin (B1577577) A, confirm the findings from CD spectroscopy. researchgate.netnih.gov In aqueous solution, these peptides are unstructured. researchgate.netnih.gov When introduced to dodecylphosphocholine (B1670865) (DPC) micelles, which mimic the zwitterionic surface of eukaryotic cells, they fold into a distinct structure. researchgate.netnih.gov
NMR analysis reveals that upon membrane interaction, cecropins typically form two α-helices connected by a flexible hinge. entomoljournal.com For instance, Cecropin A is shown to adopt a structure with two helical regions. entomoljournal.com This amphipathic structure, with a charged face and a hydrophobic face, is crucial for its ability to form pores or disrupt the membrane integrity of target cells. researchgate.netnih.gov
Obtaining high-quality crystals of small, flexible peptides like cecropins for X-ray diffraction is challenging. While a crystal structure for CEC4_BOMMO itself is not available, a study on the closely related Cecropin B from Bombyx mori provides valuable crystallographic data. nih.govnih.gov Crystals of Cecropin B were successfully grown and diffracted to a resolution of 1.43 Å. nih.govnih.gov The crystal belonged to the orthorhombic space group P1, and the data provided a basis for understanding the peptide's packing and molecular dimensions in a solid state. nih.govnih.gov It is important to note that X-ray crystallography of a peptide in isolation may not fully represent its active conformation when bound to a membrane.
| Parameter | Cecropin B Crystal Data |
| Resolution | 1.43 Å nih.govnih.gov |
| Space Group | P1 (orthorhombic) nih.govnih.gov |
| Unit-cell parameters | a = 15.08 Å, b = 22.75 Å, c = 30.20 Å, α = 96.9°, β = 103.1°, γ = 96.5° nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Analysis of Conformational Flexibility and Dynamics in Diverse Environments
The biological function of CEC4_BOMMO is intrinsically linked to its conformational flexibility. The peptide's ability to transition from a disordered state to a structured α-helical conformation is the key to its membrane-disrupting activity.
The interaction of cecropins with membrane-mimetic environments has been extensively studied to understand their mechanism of action. mdpi.comresearchgate.net In aqueous solutions, the peptide is inactive and unstructured. encyclopedia.pub Upon encountering a bacterial membrane, which is rich in negatively charged phospholipids, the cationic N-terminal region of the cecropin is electrostatically attracted to the surface. researchgate.net
This initial binding triggers the peptide to fold into its amphipathic α-helical structure. encyclopedia.pubresearchgate.net This conformational change is energetically favorable as it allows the hydrophobic residues to be shielded from the aqueous environment by partitioning into the nonpolar lipid core of the membrane, while the hydrophilic, charged residues remain at the lipid-water interface. researchgate.net Studies using techniques like saturation transfer difference (STD) NMR have shown direct interaction between cecropin aromatic residues and lipid vesicles, confirming this binding. researchgate.net This folding and insertion process is believed to lead to membrane permeabilization and ultimately, bacterial cell death. researchgate.net
Solution-State Conformations and Solvent Interactions
The solution-state conformation of CEC4_BOMMO Cecropin, also known as Antibacterial peptide CM4 (ABP-CM4), is highly dependent on its environment. In aqueous solutions, linear antimicrobial peptides like cecropins are typically unstructured, existing in a random coil conformation. nih.govencyclopedia.pub However, they undergo significant conformational changes upon interaction with hydrophobic environments, such as those provided by lipid bilayers or membrane-mimicking solvents. nih.gov This structural flexibility is a key characteristic that allows these peptides to adapt to and interact with diverse biological targets. nih.gov
While a dedicated nuclear magnetic resonance (NMR) structural study solely on CEC4_BOMMO in various solvents is not extensively documented in publicly available literature, its behavior can be inferred from studies on the peptide (referred to as CM4 or ABP-CM4) and closely related cecropins. In membrane-mimicking environments, such as in the presence of micelles or solvents like hexafluoroisopropyl (HFIP) alcohol, CEC4_BOMMO is expected to adopt a defined secondary structure. nih.govresearchgate.net Specifically, it is reported to form a linear α-helical secondary structure in such environments. researchgate.net This is a common feature for cecropin-like peptides, which typically consist of two α-helices connected by a flexible hinge region. nih.goventomoljournal.com
Circular dichroism (CD) spectroscopy and multidimensional solution NMR studies on analogous peptides confirm this conformational plasticity. For instance, LyeTx I, a peptide with some sequence similarity to CEC4_BOMMO, exhibits a small random-coil region at its N-terminus followed by a continuous alpha-helix that extends to the C-terminus when in a membrane-like environment. researchgate.net Similarly, modifications of the N-terminus of AMP CM4 with fatty acids to increase hydrophobicity led to an enhanced helical content, which was correlated with its biological activity. nih.gov These findings support the model that CEC4_BOMMO is largely unstructured in aqueous solution but folds into a stable amphipathic α-helical conformation upon encountering a hydrophobic solvent or a membrane interface. nih.govresearchgate.net
| Solvent Environment | Predominant Conformation | Experimental Evidence/Inference |
|---|---|---|
| Aqueous Solution | Random Coil (Unstructured) | Inferred from general behavior of linear antimicrobial peptides. nih.govencyclopedia.pub |
| Membrane-Mimicking Environment (e.g., micelles, HFIP) | α-Helical | Reported for ABP-CM4; supported by studies on modified CM4 and analogous peptides. nih.govresearchgate.net |
Relationship of Structural Motifs to Putative Functional Domains
The biological activity of this compound is intrinsically linked to its structural motifs, primarily its amphipathic α-helical structure. This peptide is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as its antitumor properties. researchgate.netpford.info The mechanism of action is widely accepted to be the interaction with and disruption of cell membranes, leading to pore formation and subsequent cell death. researchgate.net
The key functional domain of CEC4_BOMMO is its amphipathic helix. In this conformation, the amino acid residues are segregated into two distinct faces: a hydrophobic face and a hydrophilic, positively charged face. The initial interaction with target cell membranes (bacterial or cancerous) is driven by electrostatic forces between the cationic residues (like Lysine and Arginine) on the hydrophilic face and the negatively charged components of the target membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria or phosphatidylserine (B164497) exposed on cancer cells. nih.gov
Following this initial binding, the hydrophobic face of the helix inserts into the nonpolar lipid core of the membrane. nih.gov This insertion disrupts the membrane's integrity. According to the "carpet-like" model, as more peptide molecules accumulate on the membrane surface, they cause tension and eventual disintegration of the membrane in a detergent-like manner. encyclopedia.pub Alternatively, under the "barrel-stave" or "toroidal pore" models, the inserted peptides oligomerize to form transmembrane pores or channels, leading to leakage of cellular contents and cell death. encyclopedia.pubnih.gov The presence of a flexible hinge region, typical for cecropins, could provide the conformational flexibility required for the C-terminal hydrophobic helix to penetrate and form these pores.
Comparative Structural Analysis with Other Cecropin Isoforms and Analogues
The cecropin family of antimicrobial peptides is characterized by significant structural homology, although variations in amino acid sequences lead to differences in their biological activity spectra. CEC4_BOMMO, isolated from Bombyx mori, shares the archetypal cecropin structure: a cationic, amphipathic N-terminal helix and a more hydrophobic C-terminal helix, often separated by a hinge region containing Glycine and/or Proline residues. encyclopedia.pubentomoljournal.com
Moricin (B1577365), another antimicrobial peptide from Bombyx mori, presents a different structural architecture. While it also forms a long α-helix, it lacks the distinct two-helix structure of cecropins and has no significant sequence homology to them. nih.govresearchgate.net Its N-terminal segment (residues 5-22) is an amphipathic α-helix responsible for membrane permeabilization, while the C-terminal portion is more hydrophobic. nih.gov
Molecular Mechanisms of Antimicrobial Action of Cec4 Bommo Cecropin
Interactions with Microbial Membrane Components
The initial and critical step in the antimicrobial action of CEC4_BOMMO Cecropin (B1577577) is its binding to the surface of the microbial cell. This interaction is largely governed by the physicochemical properties of both the peptide and the microbial membrane.
The amphipathic nature of cecropins, characterized by distinct hydrophobic and hydrophilic regions, also plays a crucial role. cabidigitallibrary.org Once electrostatically drawn to the membrane, the peptide can orient itself to allow its hydrophobic domains to interact with the lipid core of the membrane, further stabilizing the association. cabidigitallibrary.org
| Feature | Description | Significance in Antimicrobial Action |
| Peptide Charge | Cationic (net positive charge) | Facilitates strong electrostatic attraction to the anionic microbial membrane. |
| Membrane Charge | Anionic (net negative charge) | Provides the initial binding sites for the cationic peptide. |
| Amphipathicity | Presence of distinct hydrophobic and hydrophilic domains | Allows for secondary interactions with the lipid core of the membrane, stabilizing the peptide-membrane complex. |
This table summarizes the key factors involved in the electrostatic adsorption of cecropins to microbial membranes.
Beyond general electrostatic attraction, cecropins exhibit specific interactions with key components of bacterial cell walls. In Gram-negative bacteria, the outer membrane is characterized by the presence of lipopolysaccharides (LPS). nih.gov The lipid A portion of LPS is a primary target for cecropins. nih.govnih.gov Studies on cecropin A have shown that it binds to the diphosphoryl lipid A moiety of LPS, and this interaction can neutralize the peptide's lethal activity, indicating a strong and specific binding. nih.gov This binding can disrupt the structure of LPS aggregates, which may be a crucial aspect of its antimicrobial function against Gram-negative bacteria. semanticscholar.org The interaction with LPS is believed to facilitate the peptide's transit across the outer membrane to reach the inner cytoplasmic membrane. unimi.it
In Gram-positive bacteria, which lack an outer membrane and LPS, the cell wall is rich in teichoic acids. These anionic polymers also serve as binding sites for cationic antimicrobial peptides. plos.org While direct studies on CEC4_BOMMO and teichoic acids are limited, the general mechanism for cationic AMPs involves electrostatic interactions with these polymers. The modification of teichoic acids, such as through L-rhamnosylation in Listeria monocytogenes, has been shown to confer resistance to AMPs by delaying their interaction with the cell membrane, highlighting the importance of this interaction. plos.org
| Bacterial Type | Key Membrane Component | Interaction with Cecropin |
| Gram-negative | Lipopolysaccharides (LPS) | Strong binding to the lipid A moiety, leading to disruption of the outer membrane. nih.govnih.gov |
| Gram-positive | Teichoic Acids | Electrostatic attraction to these anionic polymers, facilitating accumulation at the cell surface. plos.org |
This table outlines the specific interactions of cecropins with components of Gram-negative and Gram-positive bacterial cell walls.
Electrostatic Adsorption to Anionic Microbial Membranes
Mechanisms of Membrane Permeabilization and Pore Formation
Following accumulation on the microbial surface, CEC4_BOMMO Cecropin is thought to induce membrane permeabilization, leading to the leakage of cellular contents and cell death. Several models have been proposed to describe this process, and it is possible that the exact mechanism depends on factors such as the peptide concentration and the specific lipid composition of the target membrane. wikipedia.orgmdpi.com
The "barrel-stave" model proposes that the peptide monomers insert perpendicularly into the lipid bilayer and then aggregate to form a transmembrane pore. wikipedia.orgmdpi.com In this arrangement, the hydrophobic surfaces of the peptides align with the lipid acyl chains of the membrane, while the hydrophilic surfaces face inward to form the lumen of an aqueous channel, much like the staves of a barrel. cabidigitallibrary.org This creates a stable, well-defined pore that allows for the passage of water, ions, and other small molecules, disrupting the electrochemical gradients essential for cell survival. wikipedia.org The formation of discrete, stable channels is a key feature of this model. jmb.or.kr
In contrast to forming discrete pores, the "carpet" model suggests that the peptides accumulate on the surface of the membrane, lying parallel to the lipid bilayer and forming a "carpet-like" layer. wikipedia.orgcabidigitallibrary.org This initial binding is driven by electrostatic forces. cabidigitallibrary.org Once a critical threshold concentration of the peptide is reached on the surface, the membrane's structural integrity is compromised. cabidigitallibrary.org This can lead to the formation of transient pores or a detergent-like disruption of the membrane, causing it to disintegrate into micelles. cabidigitallibrary.orgmdpi.com This model does not necessarily require the peptide to insert deeply into the membrane in a specific orientation. nih.gov Some studies suggest that certain cecropins, like cecropin P1, act via a carpet-like mechanism. toku-e.comacs.org
The "toroidal pore" model is an intermediate between the barrel-stave and carpet models. In this mechanism, the inserted peptides associate with the polar head groups of the lipids, inducing the lipid monolayer to bend continuously from the outer leaflet to the inner leaflet. cabidigitallibrary.orgmdpi.com This creates a pore that is lined by both the peptides and the lipid head groups. cabidigitallibrary.org Unlike the barrel-stave model, the peptides in a toroidal pore remain associated with the lipid head groups. mdpi.com This model is characterized by a significant disruption of the local membrane structure and can lead to the rapid leakage of cellular contents. mdpi.com The formation of toroidal pores is considered a plausible mechanism for many antimicrobial peptides, including some cecropins. mdpi.comjmb.or.kr
| Model | Peptide Orientation | Membrane Interaction | Pore Structure |
| Barrel-Stave | Perpendicular to the membrane | Hydrophobic regions face lipids, hydrophilic regions form the pore lumen. mdpi.com | Stable, well-defined pore lined only by peptides. mdpi.com |
| Carpet | Parallel to the membrane surface | Peptides cover the membrane; at high concentrations, cause detergent-like disruption. cabidigitallibrary.org | Transient pores or micellization of the membrane. cabidigitallibrary.org |
| Toroidal Pore | Perpendicular, but associated with lipid heads | Peptides and lipid head groups together line the pore. mdpi.com | Continuous bend in the membrane, lined by both peptides and lipids. mdpi.com |
This table provides a comparative overview of the hypothesized models of membrane permeabilization by cecropins.
Dissipation of Transmembrane Electrochemical Ion Gradients
A primary and rapid mechanism of action for this compound involves the disruption of the bacterial cell membrane's electrochemical potential. This gradient, composed of both a chemical gradient (difference in ion concentration, or ΔpH) and an electrical gradient (difference in charge, or membrane potential ΔΨ), is essential for cellular energy production and transport processes.
Research demonstrates that Cec4 effectively alters and depolarizes the bacterial cell membrane potential nih.govtandfonline.com. This depolarization indicates a collapse of the electrical gradient across the membrane. By creating pores or channels, the peptide allows for the uncontrolled passage of ions, which dissipates the carefully maintained transmembrane gradient wikipedia.orgresearchgate.net. This loss of membrane potential disrupts proton motive force, a critical energy source for bacteria, ultimately contributing to cell death. Studies on multidrug-resistant Acinetobacter baumannii have confirmed that treatment with Cec4 leads to significant membrane depolarization in a concentration-dependent manner nih.govresearchgate.net.
Effects on Membrane Fluidity and Integrity
Beyond disrupting the electrochemical balance, this compound directly compromises the physical structure of the bacterial membrane. As an amphipathic molecule, it interacts with the lipid bilayer, leading to increased permeability and a loss of membrane integrity nih.govpreprints.org.
Microscopy studies have visualized the destructive effects of Cec4, showing that it damages the cell membrane structure of bacteria like carbapenem-resistant Klebsiella pneumoniae (CRKP) and A. baumannii bohrium.comnih.govtandfonline.comasm.org. This damage increases membrane permeability, allowing intracellular components to leak out and external substances to enter uncontrollably researchgate.net. A derived peptide of Cec4, known as C18, has also been shown to increase membrane fluidity asm.org. This detergent-like effect, described in the "carpet model" for some AMPs, leads to the formation of micelles and the eventual disintegration of the membrane, causing cell lysis nih.gov.
Table 1: Effects of this compound on Bacterial Membranes
| Mechanism | Observed Effect | Targeted Pathogen Example | Reference |
|---|---|---|---|
| Membrane Depolarization | Dissipation of the transmembrane electrical potential (ΔΨ). | Acinetobacter baumannii | nih.govtandfonline.comresearchgate.net |
| Increased Permeability | Enhanced uptake of fluorescent probes (e.g., Propidium Iodide), indicating membrane leakage. | Acinetobacter baumannii, Klebsiella pneumoniae | bohrium.comnih.govresearchgate.net |
| Altered Fluidity | Changes in the physical properties of the lipid bilayer (observed with derived peptides). | Staphylococcus epidermidis | asm.org |
| Structural Damage | Visible disruption and damage to the cell membrane observed via electron microscopy. | Klebsiella pneumoniae | bohrium.comasm.org |
Intracellular Target Modulation and Inhibition of Essential Biological Processes
While membrane disruption is a key feature of Cec4's action, it is not the sole mechanism. The peptide can also translocate into the bacterial cytoplasm and interfere with fundamental biological processes, ensuring cell death even if the membrane is not completely lysed nih.govresearchgate.net.
Inhibition of Nucleic Acid Synthesis (DNA/RNA)
Once inside the bacterial cell, this compound can interact with intracellular molecules. In vitro experiments have conclusively shown that Cec4 binds to both DNA and RNA isolated from CRKP bohrium.comasm.org. Transcriptomic analysis of Cec4-treated bacteria revealed that genes involved in the formation of DNA and RNA were significantly upregulated, suggesting that the cell is attempting to compensate for damage to these nucleic acids or inhibition of their synthesis pathways asm.org. A Cec4-derived peptide, C9, has also been shown to possess the ability to bind to genomic DNA asm.org. This interaction can physically obstruct the replication and transcription machinery, leading to the cessation of bacterial growth and proliferation.
Disruption of Protein Synthesis and Folding
The inhibition of protein synthesis is a known mechanism for several classes of antimicrobial peptides nih.govpreprints.orgresearchgate.net. By targeting ribosomes or other components of the translation machinery, AMPs can halt the production of essential proteins required for all cellular functions. For instance, the AMP bactenecin (B179754) has been reported to inhibit both RNA and protein synthesis in A. baumannii preprints.org. However, while this represents a plausible mechanism for AMPs in general, direct evidence specifically demonstrating that this compound inhibits protein synthesis or disrupts protein folding in bacteria has not been prominently reported in the reviewed literature.
Interference with Key Enzymatic Activities
Another intracellular strategy employed by some AMPs is the inhibition of crucial enzymatic activities nih.govpreprints.org. Peptides can bind to the active sites of enzymes or allosterically inhibit them, disrupting metabolic pathways vital for survival. For example, a Cecropin-4 derived peptide, C18, was tested in enzyme inhibition assays against a fungal carbonic anhydrase enzyme researchgate.net. While this suggests that cecropin-family peptides have the potential to act as enzyme inhibitors, specific bacterial enzyme targets for the parent this compound have not been identified in the available research.
Induction of Reactive Oxygen Species (ROS) Generation
This compound has been shown to induce oxidative stress within bacterial cells by promoting the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals asm.orgnih.govtandfonline.com. ROS are highly reactive molecules that can cause widespread damage to cellular components, including DNA, proteins, and lipids researchgate.net. Studies using fluorescent probes have confirmed that Cec4 treatment triggers a concentration-dependent increase in intracellular ROS levels in both A. baumannii and K. pneumoniae asm.orgnih.govresearchgate.net. This storm of oxidative damage, combined with membrane disruption and nucleic acid binding, creates a multifaceted attack that is difficult for bacteria to overcome researchgate.net.
Table 2: Intracellular Mechanisms of this compound
| Mechanism | Specific Action | Supporting Evidence | Reference |
|---|---|---|---|
| Inhibition of Nucleic Acid Synthesis | Binds directly to bacterial DNA and RNA. | Demonstrated in vitro with CRKP nucleic acids. | bohrium.comasm.orgasm.org |
| Disruption of Protein Synthesis | General AMP mechanism; not specifically documented for Cec4. | - | nih.govpreprints.org |
| Interference with Enzymatic Activity | General AMP mechanism; not specifically documented for Cec4 against bacterial enzymes. | - | nih.govpreprints.org |
| Induction of ROS Generation | Triggers a concentration-dependent increase in intracellular ROS. | Measured in A. baumannii and K. pneumoniae. | asm.orgnih.govtandfonline.comresearchgate.net |
Modulation of Mitochondrial Membrane Potential
The mitochondrion is a critical target in the antifungal action of cecropins, including derivatives of Cecropin 4. The peptide disrupts mitochondrial homeostasis, leading to a cascade of events that culminates in cell death. A primary effect is the alteration of the mitochondrial membrane potential (ΔΨm), a crucial component for cellular respiration and ATP synthesis. nih.gov
Research on a Cecropin-4-derived peptide, C18, demonstrated that its antifungal activity against Candida albicans is linked to a loss of mitochondrial membrane potential (ΔΨm). nih.govnih.gov This depolarization is associated with an increase in the generation of reactive oxygen species (ROS) and an influx of cytosolic Ca2+ into the mitochondria, further compromising the organelle's function. nih.govnih.gov The accumulation of ROS can lead to lipid peroxidation of the mitochondrial membrane, which exacerbates the loss of membrane potential and mitochondrial damage. nih.gov Other studies on different cecropins have shown similar effects; Cecropin A can prevent mitochondrial dysfunction in bovine endometrial epithelial cells, mdpi.com while CecropinXJ, also from Bombyx mori, induces a decrease in ΔΨm in cancer cells. spandidos-publications.comresearchgate.net
Interestingly, some research on a generic cecropin's effect on Candida albicans indicated that it could induce hyperpolarization of the mitochondrial membrane, which also results in mitochondrial damage. nih.govmdpi.com This suggests that any significant deviation from the normal mitochondrial membrane potential, whether depolarization or hyperpolarization, is detrimental to the cell. This disruption of mitochondrial function is a key element of the peptide's cytotoxic activity. nih.govmdpi.com
| Cecropin Derivative | Organism/Cell Type | Observed Effect on Mitochondrial Membrane Potential (ΔΨm) | Associated Findings |
|---|---|---|---|
| C18 (from Cecropin 4) | Candida albicans | Loss of ΔΨm (Depolarization) | Increased ROS generation, cytosolic Ca2+ influx. nih.govnih.gov |
| Cecropin A | Bovine Endometrial Epithelial Cells (bEECs) | Alleviation of LPS-induced ΔΨm reduction | Reduced ROS levels. mdpi.com |
| CecropinXJ | Human Gastric Cancer BGC823 Cells | Significant decrease in ΔΨm | Increased ROS generation, induction of apoptosis. spandidos-publications.com |
| Cecropin (generic) | Candida albicans | Hyperpolarization of ΔΨm | Induction of mitochondrial damage. nih.govmdpi.com |
Impact on Microbial Cell Wall Integrity and Lytic Effects
While the primary target of cecropins is often considered the cytoplasmic membrane, evidence shows they also significantly impact the integrity of the microbial cell wall, a protective outer layer. nih.govnih.gov This action is particularly notable against Gram-negative bacteria and fungi.
In Gram-negative bacteria, the outer membrane, which is part of the cell wall structure, serves as an initial barrier. Cecropins are effective at disrupting this layer. oup.comnih.gov Studies using Cecropin B demonstrated its ability to disrupt the bacterial outer membrane, an effect confirmed through electron microscopy. nih.govresearchgate.net This permeabilizing action is crucial; by breaching the outer membrane, cecropins can grant other molecules, such as the cell-wall-degrading enzyme lysozyme, access to the underlying peptidoglycan layer. scispace.com Fusing Cecropin A to endolysins similarly enhances their ability to pass through the outer membrane and degrade the cell wall. nih.govfrontiersin.org
Against fungi like Candida albicans, cecropins inflict direct physical damage. Electron microscopy has revealed that treatment with a cecropin causes the fungal cell wall to become rough and nicked. nih.govnih.gov This structural damage is further evidenced by the leakage of intracellular enzymes, such as alkaline phosphatase (AKP), indicating a loss of cell wall integrity. nih.gov This demonstrates that the lytic effect is not confined to the cell membrane but begins with the compromising of the outermost protective wall.
| Cecropin Type | Microbial Target | Observed Effect on Cell Wall/Outer Membrane |
|---|---|---|
| Cecropin B | Gram-negative bacteria | Disruption of the outer membrane. oup.comnih.gov |
| Cecropin A | Gram-negative bacteria | Permeabilizes the outer membrane, allowing access for enzymes like endolysin. nih.govfrontiersin.org |
| Cecropin (generic) | Candida albicans | Causes the cell wall to become rough and nicked; induces leakage of intracellular enzymes. nih.govnih.gov |
| Bombyx mori Cecropin A | General bacteria | Damages the cell membrane, speculated to be via a "carpet model". researchgate.net |
Role of Peptide Oligomerization and Concentration-Dependency in Activity
The antimicrobial activity of cecropins is highly dependent on their concentration, which dictates the specific mechanism of membrane disruption. nih.gov At lower concentrations, cecropins can form pores or channels, while at higher concentrations, they can exert a detergent-like effect described by the "carpet model". mdpi.com This concentration-dependent duality is a hallmark of their action.
Studies on Cecropin A showed that at relatively low concentrations, the peptide effectively dissipates transmembrane electrochemical ion gradients, which is sufficient to be bactericidal. nih.gov However, much higher concentrations are required to cause the release of larger cytoplasmic contents, indicating a more profound disruption of the membrane. nih.gov This supports a model where the initial lethal event is the loss of membrane potential.
The mechanism is believed to involve the aggregation or oligomerization of peptide molecules on or within the microbial membrane. nih.govscirp.org Two primary models describe this process:
Toroidal Pore Model: At lower concentrations (e.g., 2–5 µM for Hyalophora cecropia cecropins), peptides are thought to aggregate and insert into the membrane, inducing the lipid monolayers to bend inward continuously, creating a pore lined by both peptides and lipid head groups. mdpi.comscirp.org
Carpet Model: At higher concentrations (e.g., >5 µM), the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet". mdpi.com Once a threshold concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and complete membrane disintegration. researchgate.netmdpi.com
The aggregation state is crucial to these models. Research on Cecropin AD showed that it can be induced to aggregate in a helix-promoting environment, which may be relevant to how it forms channels in membranes. nih.gov A cecropin-melittin hybrid peptide was also shown to promote the aggregation and fusion of vesicles at specific peptide-to-lipid ratios. mdpi.com This collective action of peptide molecules is fundamental to their ability to permeabilize and lyse microbial cells.
| Cecropin Type | Concentration Level | Proposed Mechanism of Action | Observed Effect |
|---|---|---|---|
| Cecropin A | Low | Dissipation of ion gradients. nih.gov | Bactericidal activity. nih.gov |
| Cecropin A | High | Release of cytoplasmic contents. nih.gov | Gross membrane disruption. nih.gov |
| H. cecropia Cecropins | Low (2–5 µM) | Pore/Channel Formation. mdpi.com | Disruption of cellular electrolyte balance. mdpi.com |
| H. cecropia Cecropins | High (>5 µM) | Carpet Model. mdpi.com | Detergent-like membrane disintegration. mdpi.com |
| Cecropin AD | N/A (in vitro) | Peptide Aggregation. nih.gov | Considered relevant for channel formation. nih.gov |
Antimicrobial Spectrum and Efficacy Profiles of Cec4 Bommo Cecropin
Efficacy Against Gram-Negative Bacterial Pathogens (In Vitro and Ex Vivo Studies)
CEC4_BOMMO, a cecropin (B1577577) protein originating from the silk moth Bombyx mori, is recognized for its lytic and antibacterial activity against a variety of Gram-negative bacteria. uniprot.org The UniProtKB/Swiss-Prot database entry for CEC4_BOMMO (accession number P14666) explicitly notes its function as an antimicrobial and antibiotic peptide with activity against both Gram-negative and Gram-positive bacteria. uniprot.org While specific minimum inhibitory concentration (MIC) values for CEC4_BOMMO are not extensively detailed in publicly available literature, the broader family of Bombyx mori cecropins, to which CEC4_BOMMO belongs, has been studied more thoroughly. uniprot.orgmdpi.com
Cecropins from insects are generally characterized by their potent activity against Gram-negative bacteria. mdpi.commdpi.commdpi.com This efficacy is often attributed to their ability to interact with and disrupt the bacterial membrane. frontiersin.org For instance, studies on other Bombyx mori cecropins, such as Cecropin A, have demonstrated strong antibacterial activity against Gram-negative pathogens. mdpi.com A recombinant cecropin from Bombyx mori, designated CecropinXJ, showed a minimal inhibitory concentration (MIC) of 0.81 μM against Escherichia coli ATCC 25922. researchgate.net Another study on a novel cecropin-like peptide, Cecropin DH derived from Antheraea pernyi, also highlighted effective antibacterial activity, particularly against Gram-negative bacteria. nih.gov The mechanism often involves interaction with the lipopolysaccharide (LPS) component of the outer membrane, leading to membrane destabilization and cell lysis. mdpi.com
Although detailed ex vivo studies specifically on CEC4_BOMMO are limited, the general characteristics of the cecropin family suggest a primary role in combating Gram-negative bacterial infections. mdpi.comresearchgate.net Research on other insect cecropins, such as DAN2, has shown efficacy in in vivo models of lethal E. coli infection, supporting the therapeutic potential of this peptide class against Gram-negative pathogens. plos.org
Interactive Data Table: Efficacy of Representative Cecropins Against Gram-Negative Bacteria
| Peptide/Compound | Target Organism | MIC (μM) | Source |
| CecropinXJ (B. mori) | Escherichia coli ATCC 25922 | 0.81 | researchgate.net |
| Oxysterlin 3 | Escherichia coli ATCC 35218 | 3.12 | mdpi.com |
| Oxysterlin 1 | Escherichia coli ATCC 35218 | 6.25 | mdpi.com |
| HEA-9 (Cecropin A hybrid) | Escherichia coli (Susceptible & MDR) | 12.5 | nih.gov |
| Cec4 (M. domestica) | Acinetobacter baumannii 19606 | 0.5 - 2 | encyclopedia.pub |
Efficacy Against Gram-Positive Bacterial Pathogens (In Vitro and Ex Vivo Studies)
The activity of CEC4_BOMMO against Gram-positive bacteria is predicted, with databases like UniProt and CAMPS (Collection of Antimicrobial Peptides) noting its efficacy against this bacterial group. uniprot.org However, cecropins as a class generally exhibit a higher level of activity against Gram-negative bacteria compared to Gram-positive strains. mdpi.commdpi.com This difference is often linked to the structural variations in the cell walls between these two types of bacteria. mdpi.com
Some studies on Bombyx mori cecropins confirm this trend. For example, while active, the efficacy against Gram-positive bacteria like Staphylococcus aureus is sometimes lower than against Gram-negative species. mdpi.com Conversely, other antimicrobial peptides from Bombyx mori, such as moricin (B1577365), show a stronger activity towards Gram-positive bacteria. nih.gov The simultaneous induction of different peptide families like cecropins and moricins in the silkworm may provide a broad-spectrum defense against a wide array of bacteria. mdpi.com
Derivatives and related cecropins have shown promise in overcoming the typically lower efficacy against Gram-positive pathogens. A modified peptide derived from Cecropin 4, C18, demonstrated high activity against both Gram-negative and Gram-positive bacteria, including a notable MIC of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another recombinant cecropin from Bombyx mori, CecropinXJ, was found to be effective against S. aureus with an MIC of 0.4 µM. researchgate.net
Interactive Data Table: Efficacy of Representative Cecropins Against Gram-Positive Bacteria
| Peptide/Compound | Target Organism | MIC (μM) | Source |
| CecropinXJ (B. mori) | Staphylococcus aureus | 0.4 | researchgate.net |
| HEA-9 (Cecropin A hybrid) | Staphylococcus aureus (Sensitive & MDR) | 12.5 | nih.gov |
| C18 (Cecropin 4 derivative) | Staphylococcus aureus (MRSA) | 4 µg/mL | nih.gov |
Antifungal Activity and Spectrum of Inhibition (In Vitro and Ex Vivo Studies)
While primarily known for their antibacterial properties, several studies have demonstrated that cecropins also possess antifungal activity. nih.govnih.gov Research on various Bombyx mori cecropins indicates they can inhibit the growth of fungi, including species of Aspergillus, Fusarium, and various yeasts. nih.govmalariaworld.org For instance, Bombyx mori Cecropin A has been shown to have high antifungal activity against the entomopathogenic fungus Beauveria bassiana. plos.org
Interactive Data Table: Antifungal Activity of Representative Cecropins
| Peptide/Compound | Target Organism | MIC | Source |
| C18 (Cecropin 4 derivative) | Candida species | 4-32 µg/mL | researchgate.net |
| C18 (Cecropin 4 derivative) | Fluconazole-resistant C. tropicalis | 8-16 µg/mL | researchgate.net |
| Cecropin A (B. mori) | Beauveria bassiana | High activity noted | plos.org |
| Cecropin B | Candida albicans | Activity noted | entomoljournal.com |
Antiviral Properties and Putative Mechanisms of Action (In Vitro and Ex Vivo Studies)
Certain cecropins have been investigated for their antiviral capabilities. researchgate.net Studies have shown that some members of the cecropin family can inhibit the replication of various viruses. frontiersin.orgnih.gov For example, Cecropin A from Hyalophora cecropia was found to suppress the replication of Human Immunodeficiency Virus 1 (HIV-1). google.com Additionally, Cecropin D has been reported to inhibit the infection and replication of the porcine reproductive and respiratory syndrome virus (PRRSV) in vitro. entomoljournal.com
A hybrid peptide, Cecropin AD, demonstrated a significant antiviral effect against the H9N2 avian influenza virus in chickens by inhibiting viral replication in the lungs and modulating the inflammatory response. plos.org The proposed mechanisms of antiviral action for cecropins can include direct disruption of the viral envelope or interference with the viral replication cycle within the host cell. google.complos.org While these findings are promising for the cecropin family, specific in vitro or ex vivo studies detailing the antiviral properties of CEC4_BOMMO have not been identified in the current body of research.
Interactive Data Table: Antiviral Activity of Representative Cecropins
| Peptide/Compound | Target Virus | Effect | Source |
| Cecropin A (H. cecropia) | Human Immunodeficiency Virus 1 (HIV-1) | Suppressed replication | google.com |
| Cecropin D | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Inhibited infection and replication | entomoljournal.com |
| Cecropin AD | H9N2 Avian Influenza Virus | Inhibited replication, reduced viral load | plos.org |
Anti-Parasitic Activity and Scope of Efficacy (In Vitro and Ex Vivo Studies)
The scope of cecropin's antimicrobial activity extends to certain parasites. frontiersin.orgnih.gov In vitro and in vivo studies have demonstrated the efficacy of various cecropins against protozoan parasites. nih.gov Notably, cecropins and their synthetic derivatives have shown activity against the parasites responsible for malaria (Plasmodium) and Chagas disease (Trypanosoma cruzi). mdpi.comnih.gov
For instance, early studies showed that derivatives of Cecropin B could hinder the asexual stages of Plasmodium falciparum. nih.gov More recently, a cecropin D from the mosquito Anopheles gambiae exhibited potent activity against P. falciparum sporozoites, the stage transmitted to humans. nih.gov Cecropin B has also been shown to attenuate the motility and development of the nematode Brugia pahangi. entomoljournal.com While these studies highlight the anti-parasitic potential within the cecropin family, specific research focusing on the efficacy of CEC4_BOMMO against parasitic organisms is currently lacking.
Interactive Data Table: Anti-Parasitic Activity of Representative Cecropins
| Peptide/Compound | Target Organism | Effect | Source |
| Cecropin D (A. gambiae) | Plasmodium falciparum (sporozoites) | Potent activity observed | nih.gov |
| Cecropin B derivatives | Plasmodium falciparum (asexual stages) | Hindered development | nih.gov |
| Cecropin B | Brugia pahangi (nematode) | Attenuated motility and development | entomoljournal.com |
| Cecropin derivatives | Trypanosoma cruzi | Activity noted | nih.gov |
Mycobacterial Susceptibility to CEC4_BOMMO Cecropin
Currently, there is a notable absence of specific research data regarding the susceptibility of Mycobacterium species to this compound. Searches of scientific literature and databases did not yield any in vitro or ex vivo studies that have evaluated the efficacy of CEC4_BOMMO, or other closely related Bombyx mori cecropins, against either Mycobacterium tuberculosis or non-tuberculous mycobacteria. Standardized protocols for the susceptibility testing of mycobacteria are well-established, but their application to cecropins from Bombyx mori has not been reported. nih.govnih.gov Therefore, the activity profile of CEC4_BOMMO against this genus of bacteria remains uncharacterized.
Bacteriostatic versus Bactericidal Concentrations and Time-Kill Kinetics
The distinction between bacteriostatic (inhibiting growth) and bactericidal (killing) activity is crucial for understanding the therapeutic potential of an antimicrobial agent. For cecropins, this can be concentration-dependent. One patent document suggests that two cecropins, including one identified as cec4_bommo, are bacteriostatic but not bactericidal. plos.org However, this finding is not widely corroborated in peer-reviewed literature, and many other studies describe cecropins as having bactericidal effects. mdpi.comnih.gov
Time-kill kinetic assays provide detailed information on the speed and concentration-dependence of antimicrobial action. Studies on various cecropins and their derivatives have consistently shown rapid, concentration-dependent killing. For example, a cecropin from the housefly, also named Cec4, demonstrated a rapid and concentration-dependent killing pattern against Acinetobacter baumannii. encyclopedia.pub At concentrations of 1x and 2x MIC, this Cec4 showed a sustained antibacterial effect over 24 hours. encyclopedia.pub Similarly, oxysterlins, which are cecropins from the dung beetle, eliminated E. coli in less than 20 minutes at 2x MIC. mdpi.com A peptide derived from Cecropin 4, C18, eliminated 99% of S. aureus persister cells within 20 minutes at 10x MIC. nih.gov While these studies on homologous peptides suggest that CEC4_BOMMO is likely to have a rapid, bactericidal mode of action, specific time-kill kinetic data for CEC4_BOMMO is needed for confirmation.
Interactive Data Table: Time-Kill Kinetics of Representative Cecropins
| Peptide/Compound | Target Organism | Concentration | Time to Effect | Source |
| Cec4 (M. domestica) | Acinetobacter baumannii | 1x & 2x MIC | Sustained effect over 24h | encyclopedia.pub |
| Oxysterlins | Escherichia coli | 2x MIC | < 20 minutes | mdpi.com |
| C18 (Cecropin 4 derivative) | Staphylococcus aureus (persisters) | 10x MIC | 20 minutes (99% elimination) | nih.gov |
| Cecropin B | Haemophilus parasuis | 8 µg/mL | 10 minutes (complete elimination) | nih.gov |
Environmental Factors Influencing Antimicrobial Efficacy (e.g., pH, Ionic Strength)
The antimicrobial effectiveness of cecropins, including analogues like this compound, is not absolute and can be significantly modulated by environmental conditions. The surrounding pH and the concentration of ions (ionic strength) are critical factors that can either enhance or inhibit the peptide's ability to act on microbial targets. These factors primarily influence the electrostatic interactions between the cationic peptide and the anionic components of bacterial membranes, as well as the peptide's secondary structure, both of which are crucial for its mechanism of action. mdpi.comrsc.org Research on various cecropins and synthetic mimics provides insight into how these environmental variables affect antimicrobial potency.
Influence of pH
The pH of the surrounding medium plays a pivotal role in determining the net charge of the antimicrobial peptide (AMP) and the surface charge of the target microbe, thereby affecting the initial binding essential for antimicrobial action. rsc.org For many cecropins and other cationic AMPs, activity is highly pH-dependent.
Generally, the antimicrobial activity of AMPs against Gram-negative bacteria like Escherichia coli shows a linear decrease as the pH increases. rsc.org In contrast, for Gram-positive bacteria such as Staphylococcus aureus, an opposite trend has been observed, where higher pH levels lead to increased potency. rsc.org Studies focusing on a pH range of 5.5 to 7.5 are common. rsc.org For instance, a fusion protein involving Cecropin A demonstrated high lytic activity against Acinetobacter baumannii at a pH between 5.5 and 7.5, with reduced activity at higher pH levels. frontiersin.org
The binding of Cecropin P1 to E. coli occurs over a broad pH range from 5 to 10. asm.org However, the efficiency of this interaction can be greater at lower pH values (pH 5 to 7), which is attributed to the increased protonation of amine-containing residues on the peptide, leading to a stronger electrostatic attraction to the negatively charged bacterial surface. asm.org The presence of specific amino acid residues, such as histidine, can make bactericidal activity particularly sensitive to acidic conditions. mdpi.comrsc.org Under acidic pH, the protonation of histidine residues can enhance the peptide's positive charge and its ability to interact with anionic bacterial membranes. mdpi.comrsc.org While optimal activity is often found within a specific range, extreme pH conditions can be detrimental; for example, the activity of a synthetic AMP mimic was significantly reduced at a pH of 3.5 or lower. nih.gov
Interactive Data Table: Effect of pH on Cecropin and Cecropin-like Peptide Activity
| Peptide | Target Organism | pH Range Tested | Observed Effect | Source |
| Cecropin P1 | E. coli O157:H7, E. coli K-12 | 5 - 10 | Binding occurred across the range; more efficient for E. coli O157:H7 at pH 5-7. | asm.org |
| Cecropin A (fusion protein) | Acinetobacter baumannii | 5.5 - 9.5 | High lytic activity at pH 5.5-7.5; activity reduced at higher pH. | frontiersin.org |
| Cecropin D (derivatives) | Candida albicans | 7.0 vs 7.4 | pH changes did not significantly affect the peptide's helical structure. | frontiersin.org |
| General AMPs | Gram-negative bacteria | 4 - 9 | Generally, a linear decrease in activity with increasing pH. | rsc.org |
| General AMPs | S. aureus (Gram-positive) | 4 - 9 | Increased antimicrobial potency at higher pH. | rsc.org |
Influence of Ionic Strength
The concentration of salts in the environment significantly impacts the efficacy of most cecropins. High ionic strength is generally known to decrease the biological activity of highly charged peptides. mdpi.com This effect is primarily due to the shielding of electrostatic interactions by salt ions. mdpi.com These ions can interfere with the initial attraction between the positively charged peptide and the negatively charged bacterial membrane, reducing the effective concentration of the peptide at its target site. mdpi.com
The sensitivity to ionic strength can vary depending on the specific peptide and the target microorganism. For example, the activity of a hybrid peptide containing a Cecropin A fragment against E. coli was found to be more susceptible to the presence of salts compared to its activity against S. aureus. mdpi.com Research on Cecropin P1 showed it was unable to bind to bacterial cells at ionic strengths greater than 0.5 M. asm.org Its ability to immobilize E. coli O157:H7 was effective at an ionic strength of 50 mM, but the signal dropped significantly at 0.1 M or higher. asm.org
To overcome this limitation, some modern cecropin-like peptides have been specifically designed to possess enhanced salt resistance. mdpi.comnih.gov For instance, a hybrid peptide, CA-FO, was shown to retain strong antimicrobial activity even in the presence of physiological concentrations of various salts, including 150 mM NaCl and 4.5 mM KCl. mdpi.com This was attributed to a higher hydrophobicity that ensured deeper insertion into the microbial membrane, even when initial electrostatic interactions were hampered. mdpi.com In some cases, high salt concentrations may not eliminate the peptide's effect entirely but can shift its mode of action from bactericidal (killing) to bacteriostatic (inhibiting growth). nih.gov
Interactive Data Table: Effect of Ionic Strength on Cecropin and Cecropin-like Peptide Activity
| Peptide | Target Organism | Salt / Ion Concentration | Observed Effect | Source |
| Cecropin P1 | E. coli O157:H7 | >0.5 M | Unable to bind to cells. | asm.org |
| Cecropin P1 | E. coli O157:H7 | 50 mM vs. ≥0.1 M | Effective at 50 mM; signal dropped to <80% at ≥0.1 M. | asm.org |
| Cecropin P1 | E. coli K-12 | Up to 0.5 M | Able to withstand ionic strengths up to 0.5 M. | asm.org |
| CA-FO (Cecropin A hybrid) | E. coli, S. aureus | Physiological salts (150 mM NaCl, 4.5 mM KCl, etc.) | Retained vigorous antimicrobial activity. | mdpi.com |
| Cecropin DH (derivative) | E. coli ATCC 25922 | 100 mM NaCl, 1 mM MgCl₂, 2 mM CaCl₂ | Salt sensitivity tests were performed to monitor MICs. | semanticscholar.org |
| KR12AGPWR6 (Cecropin-like) | N/A | N/A | Noted to possess enhanced salt resistance. | mdpi.comnih.gov |
Microbial Resistance Mechanisms Against Cec4 Bommo Cecropin and Mitigation Strategies
Bacterial Adaptive Responses to CEC4_BOMMO Cecropin (B1577577) Exposure
Bacteria can develop resistance to AMPs through various adaptive responses. These responses are often transient and can be triggered by exposure to sub-lethal concentrations of the peptide. One key adaptive mechanism involves the modification of the bacterial cell surface to reduce the binding affinity of the AMP. This can include alterations in the net surface charge, often by incorporating positively charged molecules into the typically anionic bacterial membrane, thereby repelling the cationic AMP.
Another adaptive strategy is the formation of biofilms. Biofilms are communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS). This matrix can act as a physical barrier, preventing CEC4_BOMMO Cecropin from reaching the bacterial cells within the biofilm. Furthermore, the physiological state of bacteria within a biofilm, such as slower growth rates, can contribute to reduced susceptibility to AMPs.
Modifications of Microbial Cell Envelope Components to Evade Peptide Action
A primary mechanism of resistance to cationic AMPs like this compound involves the modification of the bacterial cell envelope. In Gram-negative bacteria, this can involve the acylation of the lipid A portion of lipopolysaccharide (LPS), which reduces the net negative charge of the outer membrane. Similarly, in Gram-positive bacteria, the teichoic acids in the cell wall can be modified by D-alanylation, which introduces positive charges and repels cationic peptides.
These modifications are often regulated by two-component systems that sense the presence of AMPs and trigger the expression of genes responsible for altering the cell envelope. For example, the PhoP/PhoQ and PmrA/PmrB systems are well-characterized two-component systems that play a significant role in resistance to AMPs in various bacterial species.
Role of Efflux Pump Systems in Peptide Resistance
Efflux pumps are transmembrane proteins that can actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. The overexpression of efflux pumps is a common mechanism of resistance to many classes of antibiotics, and it can also contribute to resistance against AMPs.
While the role of efflux pumps in resistance to larger peptides may be limited due to size constraints, some systems have been implicated in the extrusion of smaller AMPs. The resistance-nodulation-division (RND) family of efflux pumps, in particular, has been shown to contribute to resistance to certain AMPs in Gram-negative bacteria. The specific involvement of efflux pumps in resistance to this compound is an area of ongoing research.
Proteolytic Degradation of this compound by Microbial Enzymes
Some bacteria have evolved the ability to produce extracellular proteases that can degrade AMPs, rendering them inactive. These proteases can cleave the peptide at specific sites, destroying its structure and function. The production of such proteases can be a highly effective resistance mechanism.
Several bacterial proteases, including metalloproteases and serine proteases, have been identified that can degrade various AMPs. The susceptibility of this compound to proteolytic degradation by specific microbial enzymes is a key factor in determining its spectrum of activity and potential for resistance development.
Genetic Mutational Landscapes Conferring Resistance to AMPs
Resistance to AMPs can also arise from stable, heritable genetic mutations. These mutations can occur in genes that regulate the expression of resistance mechanisms, such as those involved in cell envelope modification or efflux pump activity. For instance, mutations in the regulatory genes of two-component systems can lead to the constitutive expression of AMP resistance genes.
Spontaneous mutations in genes encoding the targets of AMPs, although less common for membrane-disrupting peptides, can also contribute to resistance. The frequency and types of mutations that confer resistance to this compound are important considerations for its long-term therapeutic potential.
Strategies for Overcoming Resistance: Synergistic Combinations with Other Antimicrobials
One promising strategy to combat resistance to this compound is its use in combination with other antimicrobial agents. Synergistic interactions can occur when the combined effect of two or more drugs is greater than the sum of their individual effects. For example, this compound could be combined with conventional antibiotics. The AMP could permeabilize the bacterial membrane, facilitating the entry of the antibiotic into the cell and increasing its efficacy. This approach can also help to resensitize resistant bacteria to existing antibiotics.
| Antimicrobial Agent | Proposed Synergistic Mechanism with this compound |
| Conventional Antibiotics (e.g., β-lactams, aminoglycosides) | Increased membrane permeability facilitating antibiotic entry. |
| Other Antimicrobial Peptides | Targeting different cellular components or pathways. |
| Enzyme Inhibitors (e.g., protease inhibitors) | Preventing the degradation of this compound. |
Strategies for Overcoming Resistance: Structural Modification of this compound
Another approach to overcoming resistance is the rational design of modified this compound analogues with improved properties. This can involve altering the amino acid sequence to enhance its antimicrobial activity, increase its stability against proteolytic degradation, or reduce its susceptibility to resistance mechanisms. For example, increasing the net positive charge or helicity of the peptide can enhance its interaction with the bacterial membrane. Substituting natural L-amino acids with D-amino acids can make the peptide more resistant to proteases.
| Modification Strategy | Intended Outcome |
| Increasing net positive charge | Enhanced binding to anionic bacterial membranes. |
| Modifying helicity and amphipathicity | Optimized membrane insertion and disruption. |
| Incorporating D-amino acids | Increased resistance to proteolytic degradation. |
| Peptide cyclization | Enhanced structural stability and resistance to proteases. |
Evolution of Resistance in Laboratory Settings and Environmental Contexts
The development of microbial resistance to antimicrobial peptides (AMPs) like cecropins is a significant area of study, with implications for their therapeutic potential. The evolution of resistance is examined in both controlled laboratory environments and inferred from wider environmental contexts. While some research suggests that resistance to certain AMPs may be less readily acquired than to conventional antibiotics, bacteria can and do evolve mechanisms to counteract their effects. nih.govsciencedaily.com
Evolution in Laboratory Settings
Laboratory-based experimental evolution is a powerful tool for investigating the potential for and mechanisms of resistance to AMPs. In these studies, microbial populations are exposed to sub-lethal concentrations of a peptide over many generations, selecting for mutants with increased resistance.
Studies on cecropins, such as Cecropin P1 and Cecropin B, have provided valuable insights into how resistance can evolve. For instance, long-term exposure of Pseudomonas aeruginosa to Cecropin P1 in laboratory settings has been shown to lead to the evolution of resistance. nih.gov Similarly, research on fish bacterial pathogens like Vibrio anguillarum, Vibrio vulnificus, and Yersinia ruckeri demonstrated that they could develop an inducible and reversible resistance to Cecropin B. nih.gov This inducible resistance was correlated with reversible changes in the bacteria's ultrastructure. nih.gov
Interestingly, some studies indicate that the evolution of high-level resistance to certain cecropins may be limited. scispace.com For example, in experiments with Escherichia coli, the levels of resistance acquired against Cecropin P1 were significantly lower than those observed for many conventional antibiotics. scispace.com This suggests that while resistance can evolve, its trajectory may be constrained. scispace.com
A key finding from these laboratory studies is the concept of collateral sensitivity, where resistance to one antimicrobial agent results in increased susceptibility to another. Strains of P. aeruginosa that evolved resistance to Cecropin P1 showed collateral sensitivity to other peptides like Pexiganan and FK20. nih.gov Conversely, strains that evolved resistance to Pexiganan or FK20 exhibited cross-resistance to Cecropin P1. nih.gov This highlights the complex interplay of resistance mechanisms.
The genetic basis for this evolved resistance is also a focus of investigation. However, in some laboratory-evolved strains of P. aeruginosa resistant to Cecropin P1, no specific single nucleotide polymorphisms (SNPs) were detected when compared to the ancestral strain, despite a measurable increase in resistance. nih.gov This suggests that resistance may arise from mechanisms other than simple point mutations, potentially involving changes in gene expression or post-transcriptional modifications. sciencedaily.comnih.gov
Table 1: Summary of Laboratory Evolution Studies on Cecropin Resistance
| Bacterial Species | Cecropin Type | Key Findings | Reference |
| Pseudomonas aeruginosa | Cecropin P1 | Resistance evolved readily. Evolved strains showed collateral sensitivity to Pexiganan and FK20, but strains evolved against Pexiganan showed cross-resistance to Cecropin P1. | nih.govresearchgate.net |
| Escherichia coli | Cecropin P1 | Evolution of resistance was limited compared to conventional antibiotics. Point mutations and gene amplification conferred only low-level resistance. | scispace.com |
| Vibrio anguillarum | Cecropin B | Exhibited inducible and reversible resistance, which was associated with ultrastructural changes. | nih.gov |
| Vibrio vulnificus | Cecropin B | Showed inducible resistance that was lost after a single passage in a medium without cecropin B. | nih.gov |
| Yersinia ruckeri | Cecropin B | Gained inducible resistance to cecropin B. | nih.gov |
Evolution in Environmental Contexts
Understanding the evolution of resistance in natural environments is more complex than in controlled laboratory settings. The environment is a vast reservoir of microbes and resistance genes. researchgate.netnih.gov The selective pressures are multifaceted and include not only direct exposure to antimicrobials but also factors like heavy metals, which can co-select for antibiotic resistance. frontiersin.org
The evolution of cecropins themselves within insects suggests a long-standing co-evolutionary arms race with pathogens. mdpi.comnih.gov The diversity of cecropin genes, which likely arose from gene duplication, points to an ongoing process of adaptation to microbial challenges. mdpi.com This natural context implies that microbes in the environment have been exposed to cecropins and other AMPs for millennia, likely leading to the evolution of baseline resistance mechanisms. nih.govroyalsocietypublishing.org
Environmental factors play a crucial role in the dissemination of resistance. researchgate.net Water systems, soil, and food can act as vectors for the transmission of resistant bacteria and mobile genetic elements that carry resistance genes. nih.govfrontiersin.org While the emergence of novel resistance genes may occur continuously, their establishment in bacterial populations is more likely under specific selection pressures. microbiology.se The presence of AMPs produced by insects, plants, and other organisms in the environment could provide such a pressure.
However, it is argued that the mechanisms of action of many AMPs, which often involve targeting the bacterial membrane, may make the evolution of resistance more difficult compared to antibiotics that have highly specific intracellular targets. sciencedaily.comfrontiersin.org Altering the fundamental structure of the cell membrane is often more complex and may carry a higher fitness cost for the bacteria than a simple point mutation in a target enzyme. microbiology.sefrontiersin.org This could explain why high-level resistance to peptides like cecropins appears to be less common. sciencedaily.commdpi.com
Biosynthesis, Recombinant Expression, and Genetic Engineering of Cec4 Bommo Cecropin
Endogenous Gene Expression and Regulation in Bombyx mori
Cecropins are a key component of the innate immune system in insects, acting as antimicrobial peptides (AMPs). encyclopedia.pub In the silkworm, Bombyx mori, the expression of cecropin (B1577577) genes can occur at low levels constitutively in tissues such as the midgut and the fat body, which is analogous to the mammalian liver. encyclopedia.pub However, upon an immune challenge, the transcription of cecropin genes is significantly upregulated. encyclopedia.pub
The expression of B. mori cecropin B, for instance, is rapidly induced by the presence of Escherichia coli. nih.gov This induction reaches its peak approximately 8 hours after the initial immune challenge. nih.gov The fat body and hemocytes are the primary tissues where the expression of the cecropin B gene is observed. nih.gov Similarly, the expression of the BmCec-E gene, another member of the cecropin family in B. mori, is more strongly induced by Gram-negative bacteria like Escherichia coli than by Gram-positive bacteria. nih.gov The induction of BmCec-E mRNA begins 12 hours after a bacterial challenge and is sustained for 24 hours. nih.gov This induced expression is most prominent in excretory organs like the hindgut and Malpighian tubules, with lower levels of expression in the fat body, skin, and midgut. nih.gov
Furthermore, transcriptome analysis of B. mori in response to fungal challenges, such as with Beauveria bassiana, has revealed significant changes in gene expression. plos.org These studies have identified a large number of differentially expressed genes involved in various biological processes, including defense responses and signal transduction, highlighting the complex regulatory network that governs the expression of immune-related genes like cecropins. plos.org
| Gene | Inducing Stimulus | Peak Expression Time | Primary Tissues of Expression |
| Cecropin B | Escherichia coli | 8 hours post-immunization | Fat body, Hemocytes nih.gov |
| BmCec-E | Escherichia coli (Gram-negative bacteria) | 12-24 hours post-injection | Hindgut, Malpighian tubules, Fat body, Skin, Midgut nih.gov |
Recombinant Expression Systems for CEC4_BOMMO Cecropin Production
The production of cecropins in their native insect hosts is often insufficient for research and potential therapeutic applications, necessitating the use of recombinant expression systems. smujo.id These systems allow for the large-scale production of these antimicrobial peptides. Both prokaryotic and eukaryotic host systems have been successfully utilized for the expression of cecropins. igem.orgresearchgate.net
Escherichia coli is a widely used prokaryotic host for recombinant protein expression due to its rapid growth, high yield potential, and cost-effectiveness. smujo.idresearchgate.net Several studies have demonstrated the successful expression of various cecropins, including those from Bombyx mori, in E. coli. smujo.idigem.orgnih.gov
However, the expression of AMPs like cecropins in E. coli can be toxic to the host cells. smujo.idnih.gov To circumvent this, cecropins are often expressed as fusion proteins. nih.govscielo.br This strategy involves attaching a fusion tag, such as a His-tag or a solubility-enhancing tag like SUMO (Small Ubiquitin-like Modifier), to the cecropin peptide. nih.govscielo.br These tags can help to protect the host cell from the antimicrobial activity of the peptide, improve solubility, and facilitate purification. nih.govscielo.br
In some cases, the recombinant cecropin is expressed as insoluble inclusion bodies. nih.gov These aggregates require solubilization and refolding steps to obtain the active peptide. nih.gov
Eukaryotic expression systems offer several advantages over prokaryotic systems, particularly for proteins that require post-translational modifications for their activity. nih.govnews-medical.net
Yeast: Yeast species, such as Pichia pastoris and Saccharomyces cerevisiae, are effective hosts for producing cecropins. igem.orgnih.govnih.gov These systems can perform post-translational modifications and are capable of secreting the recombinant protein into the culture medium, which simplifies the purification process. nih.govnih.gov For example, CecropinXJ from Bombyx mori has been successfully expressed and secreted by Saccharomyces cerevisiae, yielding a high concentration of the active peptide. nih.gov Similarly, Pichia pastoris has been used to express and secrete high levels of functional cecropin D. nih.gov
Insect Cells: Insect cell expression systems, often utilizing baculovirus vectors, are another powerful platform for producing complex recombinant proteins. news-medical.netthermofisher.combiosynth.com They provide post-translational modifications that are very similar to those in mammalian cells and are well-suited for high-density cell culture. thermofisher.combiosynth.com This system has been used to produce a variety of proteins, including vaccines. news-medical.net
Plant Systems: Transgenic plants are also being explored as a potential expression system for recombinant proteins, including antimicrobial peptides. researchgate.net
| Host System | Key Advantages | Example Cecropin Expressed |
| Escherichia coli | Rapid growth, high yield, low cost. smujo.idresearchgate.net | Cecropin B2, Cecropin-like peptides smujo.idnih.gov |
| Saccharomyces cerevisiae | Secretion of protein, post-translational modifications. nih.gov | CecropinXJ nih.gov |
| Pichia pastoris | High-level secreted expression, post-translational modifications. nih.gov | Cecropin D nih.gov |
| Insect Cells (Baculovirus) | Complex post-translational modifications, high-density culture. news-medical.netthermofisher.com | Various complex proteins news-medical.net |
Optimizing expression and purification is crucial for obtaining high yields of active recombinant cecropin. Key parameters that are often optimized include the induction conditions, such as the concentration of the inducer (e.g., IPTG in E. coli) and the induction time and temperature. smujo.idmdpi.com For instance, a 3-hour induction was found to be optimal for the expression of a cecropin-like peptide in E. coli, as longer induction times led to decreased yield due to the peptide's toxicity. smujo.id
Purification of recombinant cecropins is commonly achieved using affinity chromatography, especially when a His-tag is used. scielo.brnih.gov This method utilizes a resin with high affinity for the tag, allowing for the specific capture and subsequent elution of the fusion protein. scielo.br Following purification, the fusion tag is often cleaved off using a specific protease to release the native cecropin peptide. nih.gov In some cases, intein-mediated self-cleavage systems are employed, which can be triggered by changes in pH or temperature. mdpi.com
The design of the expression vector and the genetic construct is a critical step in the successful heterologous production of cecropins. For expression in yeast, vectors like pYES2/CT/α Factor are used, which contain a secretion signal (the α-mating factor) that directs the expressed peptide out of the cell. nih.gov This simplifies purification and minimizes intracellular toxicity. nih.govnih.gov
In E. coli, expression vectors such as the pET series are commonly used. igem.orgnih.gov These vectors often incorporate strong, inducible promoters (e.g., T7 promoter) to control the timing and level of gene expression. igem.org To overcome the toxicity of the antimicrobial peptide, fusion tags are frequently engineered into the construct. nih.gov For example, the pTWIN1 vector has been used to express cecropin B2 as a fusion with a chitin-binding domain (CBD) and a self-cleaving intein. nih.gov This allows for a single-step purification on a chitin (B13524) column followed by self-cleavage of the intein to release the target peptide. nih.gov
Codon optimization of the cecropin gene to match the codon usage of the expression host can also significantly enhance the level of expression.
Post-translational modifications (PTMs) are crucial for the structure and function of many proteins. thermofisher.comwikipedia.org While prokaryotic systems like E. coli generally lack the machinery for complex PTMs found in eukaryotes, they can form disulfide bonds in the periplasm. researchgate.netwikipedia.org
Eukaryotic hosts like yeast and insect cells are capable of performing a wider range of PTMs, including glycosylation, phosphorylation, and proper disulfide bond formation, which can be essential for the correct folding and biological activity of the recombinant protein. nih.govnews-medical.netnih.gov The ability of these systems to secrete the expressed protein also facilitates proper folding by avoiding the high concentrations of intracellular proteins that can lead to aggregation. nih.gov
For cecropins expressed as insoluble inclusion bodies in E. coli, an in vitro refolding step is necessary. nih.gov This typically involves solubilizing the denatured protein in a strong denaturant like urea, followed by a rapid dilution into a refolding buffer that promotes the correct three-dimensional structure. nih.gov
Rational Design of Cec4 Bommo Cecropin Analogues and Structure Activity Relationships Sar
Peptide Truncation and Deletion Studies
Peptide truncation is a fundamental strategy in analogue design, involving the shortening of the peptide chain from either the N- or C-terminus. This approach helps to identify the minimal sequence required for antimicrobial activity, reduce synthesis costs, and potentially improve pharmacokinetic properties.
Research on cecropin (B1577577) 4 has demonstrated the success of this strategy. researchgate.net The original 41-amino acid peptide was systematically truncated to create smaller AMPs. researchgate.net One notable derivative, a 16-amino acid peptide named C18, not only retained but also exhibited high antibacterial activity against a broad spectrum of Gram-negative and Gram-positive bacteria, as well as yeasts. researchgate.net This study provides a clear reference for the transformation of cecropin into smaller, yet highly effective, therapeutic candidates. researchgate.net Further studies on other AMPs have shown that the N-terminal region often contains the primary antimicrobial domain. nih.gov For example, truncation of the Pro-rich peptide Tur1A revealed that its antimicrobial activity is primarily located in the N-terminal 1–16 residue segment. nih.gov
Similarly, deleting internal sequences, such as the flexible hinge region in cecropin-magainin (CA-MA) hybrid peptides, has been used to probe the structural requirements for activity. nih.gov Deletion of the Gly-Ile-Gly hinge sequence in a CA-MA peptide led to a significant decrease in antibacterial and antitumor activities, highlighting the hinge's importance for the peptide's function. nih.gov
| Peptide | Parent Peptide | Modification | Key Finding | Reference |
|---|---|---|---|---|
| C18 | Cecropin 4 | Truncated to 16 amino acids | Demonstrated high, broad-spectrum antibacterial and antifungal activity. | researchgate.net |
| Tur1A (1-16) | Tur1A | N-terminal 16-residue fragment | Maintained the primary antimicrobial activity of the full-length peptide. | nih.gov |
| P1 | CA(1-8)-MA(1-12) | Deletion of Gly-Ile-Gly hinge | Resulted in a drastic decrease in antibiotic activities. | nih.gov |
Amino Acid Substitution and Scanning Mutagenesis
Studies on Drosophila melanogaster cecropins, which are highly similar and differ by only a few conservative amino acid changes, found that even single substitutions can alter inhibitory concentrations by up to 8-fold. acs.org Altering a single amino acid in the flexible "hinge" region was shown to impact antimicrobial activity significantly, changing bacterial susceptibility by as much as 16-fold. acs.org This underscores the functional importance of the hinge region in cecropin activity. acs.org
In hybrid peptides, substitutions have been used to modulate hydrophobicity and activity. sci-hub.se In a cecropin A-magainin 2 (CA-MA) hybrid, replacing the serine at position 16 with more hydrophobic residues like valine, phenylalanine, or tryptophan led to a dramatic increase in antiviral activity. sci-hub.se This suggests that the hydrophobicity in the C-terminal region of CA-MA is crucial for its function. sci-hub.se Similarly, replacing the tryptophan at position 2 of a CA-MA peptide with alanine (B10760859) caused a drastic decrease in antibiotic activity, whereas substitution with leucine, which preserves hydrophobicity, retained the activity. nih.gov
| Peptide/Analogue | Parent Peptide | Substitution | Position | Effect on Activity | Reference |
|---|---|---|---|---|---|
| V16-CA-MA | CA(1-8)-MA(1-12) | Ser → Val | 16 | Dramatic increase in antiviral activity. | sci-hub.se |
| F16-CA-MA | CA(1-8)-MA(1-12) | Ser → Phe | 16 | Dramatic increase in antiviral activity. | sci-hub.se |
| P3 | CA(1-8)-MA(1-12) | Trp → Ala | 2 | Drastic decrease in antibiotic activities. | nih.gov |
| P4 | CA(1-8)-MA(1-12) | Trp → Leu | 2 | Retained antibiotic activities. | nih.gov |
| Cecropin Analogue | D. melanogaster Cecropin | Gly → Val | 24 (Hinge) | Up to 16-fold change in bacterial susceptibility. | acs.org |
Helical Wheel Analysis and Amphipathicity Optimization
The ability of cecropins and other AMPs to form an amphipathic α-helix upon interacting with bacterial membranes is critical for their mechanism of action. acs.orgacs.org Helical wheel projections are a vital computational tool used to visualize this amphipathicity, mapping the distribution of hydrophobic and hydrophilic residues along the helical structure. acs.orgresearchgate.net An ideal amphipathic helix has its hydrophobic (nonpolar) residues on one face and its hydrophilic (polar/charged) residues on the opposite face. acs.orgmdpi.com
This structural arrangement is fundamental to the design of new analogues. acs.org By optimizing the amphipathicity, researchers can enhance a peptide's ability to selectively disrupt bacterial membranes while minimizing toxicity to host cells. For example, lysine-enriched analogues of a cecropin-melittin hybrid peptide (CM15) were designed with an optimized amphipathic distribution of amino acids. nih.gov These new peptides retained strong antimicrobial activity but had significantly lower toxicity towards eukaryotic cells. nih.gov
In another study, bioinformatics predictions were used to design mutant peptides from a cecropin-like region of heteroscorpine-1. mdpi.com By adding a hinge region and optimizing the charge and hydrophobicity, new peptides were created that showed ideal amphipathicity in helical wheel projections, with hydrophobic amino acids clustered on one side and positively charged residues on the other. mdpi.com
Effects of Cyclization and Backbone Modifications on Activity and Stability
A significant drawback of natural, linear peptides as therapeutic agents is their susceptibility to degradation by proteases. epo.org Backbone cyclization, where the peptide's N- and C-termini are covalently linked, is a key strategy to overcome this limitation. This modification can significantly increase the peptide's stability and resistance to proteases. nih.govepo.org
A European patent describes the creation of a cyclic Cecropin peptide, OMN6, designed to be more stable than its linear counterpart, Cecropin A. epo.org In stability assays, the linear Cecropin A was degraded by Proteinase K, losing its antimicrobial effect. In contrast, the cyclic OMN6 remained stable and active, effectively inhibiting bacterial growth. epo.org Furthermore, while the antimicrobial activity of linear Cecropin A waned after 10 hours in culture with E. coli, OMN6 maintained its inhibitory effect. epo.org This demonstrates that cyclization is a viable and effective strategy for enhancing the stability and therapeutic potential of cecropins. epo.org
Chimeric Peptide Construction with Other Antimicrobial Peptides
Chimeric or hybrid peptides are created by combining sequences from two or more different parent peptides. This strategy aims to merge the desirable attributes of the parent molecules, such as the potency of one and the selectivity of another, to create a novel peptide with a superior or broader activity profile. nih.gov Cecropins have been frequently used as a component in such hybrids, often combined with melittin (B549807) or magainin. nih.govnih.gov
A well-studied example is a 15-residue hybrid composed of the first seven amino acids of cecropin A and residues 2 to 9 of melittin (CA(1-7)M(2-9)), designated CM15. nih.gov This peptide is one of the shortest hybrids that shows improved antimicrobial activity compared to cecropin A alone. acs.org Another hybrid, CEMA, combines cecropin A and melittin and has shown strong antimicrobial activity. researchgate.net Hybrids of cecropin A and magainin 2 (CA-MA) also exhibit potent antimicrobial activity without the high toxicity associated with peptides like melittin. nih.govjmb.or.kr These chimeric constructs often display a broader spectrum of activity than the parent peptides. jmb.or.kr
| Chimeric Peptide | Parent Peptides | Key Characteristics | Reference |
|---|---|---|---|
| CM15 | Cecropin A, Melittin | Short (15-residue) hybrid with improved antimicrobial activity over cecropin A. | nih.govacs.org |
| CA-MA | Cecropin A, Magainin 2 | Potent antimicrobial activity with low hemolytic activity. | nih.govjmb.or.kr |
| CEMA | Cecropin A, Melittin | Strong antimicrobial activity; has been expressed in transgenic plants for pathogen resistance. | researchgate.net |
| CM11 | Cecropin, Melittin | Shows high toxicity against the parasite Entamoeba histolytica. | nih.govacs.org |
Strategies for Enhancing Potency and Specificity (e.g., Lipidation, Glycosylation)
To further refine the therapeutic properties of AMPs, chemical modifications such as lipidation and glycosylation are employed. These strategies can enhance potency, stability, and selectivity.
Glycosylation , the attachment of sugar moieties, is another strategy used to modulate the properties of AMPs. This modification can improve peptide stability and solubility. While it can sometimes reduce hydrophobicity and positive charge, potentially lowering antimicrobial potency, it can also decrease toxicity towards mammalian cells, thereby increasing the peptide's therapeutic index.
Computational Tools in Analogue Design and Prediction of Activity
Modern peptide design heavily relies on computational tools to predict the structure and function of novel analogues, thereby reducing the need for extensive and costly empirical screening. mdpi.com
Molecular Dynamics (MD) simulations are used to model the behavior of peptides and their interactions with membranes over time. nih.govresearchgate.net MD studies on cecropin A and its analogues have been used to examine their structural stability upon interacting with lipid bilayers. nih.gov These simulations revealed that the hinge region contributes to motion flexibility and that peptides with hydrophobic helices tend to maintain their structure well within a membrane environment. nih.gov MD simulations of Cecropin P1 were used to calculate its secondary structure and conformation both in solution and when adsorbed onto a silica (B1680970) surface, providing insights into how binding to surfaces affects its structure. researchgate.net
Other computational approaches include the use of energy functions to predict how a peptide will orient itself within a membrane. nih.gov Such a model was used to analyze the tilt angle of a magainin-cecropin hybrid peptide, confirming that electrostatic interactions are key to its proper placement at the membrane surface. nih.gov The three-dimensional structure of cecropin A itself was determined using a computational technique known as dynamical simulated annealing, which relies on distance restraints derived from NMR spectroscopy. gmclore.org
Computational Modeling and Biophysical Investigations of Cec4 Bommo Cecropin
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic interactions between peptides and lipid membranes, which are fundamental to the antimicrobial action of cecropins. For Bombyx mori cecropins, MD studies have been instrumental in elucidating the molecular basis of their activity against various cell types.
Studies on Bombyx mori Cecropin (B1577577) A and D have revealed that these peptides are largely unstructured in aqueous solution but adopt a helical conformation upon interacting with membrane-mimicking environments like dodecylphosphocholine (B1670865) (DPC) micelles. researchgate.netnih.gov MD simulations of Cecropin A with lipid bilayers mimicking cancer, mitochondrial, bacterial, and fungal membranes have shown that it tends to form a three-helix bundle, which enhances its adaptability to different membrane targets. researchgate.netnih.gov This structural flexibility is crucial for its broad-spectrum activity.
The interaction is primarily driven by initial electrostatic attractions between the cationic peptide and the anionic components of target membranes, followed by hydrophobic interactions. Specifically, simulations have highlighted the affinity of Bombyx mori cecropins for phosphatidylserine (B164497) (PS) headgroups, which are often exposed on the outer leaflet of cancer cells, and for phosphatidylglycerol (PG) and cardiolipin, which are characteristic of bacterial and mitochondrial membranes, respectively. researchgate.netnih.govresearchgate.net This selective recognition is a key determinant of their targeted cytotoxicity.
Once bound to the membrane surface, the peptides insert into the lipid bilayer. MD simulations of Bombyx mori Cecropin D show that it can penetrate deeply into cardiolipin-containing membranes, causing significant disruption of the lipid packing. researchgate.netresearchgate.net This destabilization is thought to be a primary mechanism for its pro-apoptotic activity by targeting mitochondria. In bacterial membranes, a synergistic interaction with both phosphatidylglycerol and phosphatidylethanolamine (B1630911) facilitates the peptide's entry into the membrane core. researchgate.net The orientation of the peptide is critical; the amphipathic helices align parallel to the bilayer surface, with the hydrophobic residues buried in the lipid core and the polar, positively charged residues interacting with the lipid headgroups. nih.gov
| Simulation System | Key Findings | Reference |
| B. mori Cecropin A with model membranes | Forms a three-helix bundle; shows affinity for PS, PG, and cardiolipin. | researchgate.netnih.gov |
| B. mori Cecropin D with model membranes | Partially structured in solution, folds upon membrane interaction; penetrates cardiolipin-rich membranes. | researchgate.netresearchgate.net |
| B. mori Cecropin B isoforms with P. aeruginosa model membrane | Both isoforms disrupt outer membrane organization; single amino acid variation affects hydrophobic segment stability and overall activity. | acs.orgnih.gov |
Docking Studies with Putative Intracellular Targets
While the primary mechanism of action for many cecropins is membrane disruption, there is growing evidence that they can also translocate into the cytoplasm and interact with intracellular targets. asm.org This dual-action model could contribute to their high efficiency and the low rate of resistance development.
Docking studies have been employed to identify potential intracellular binding partners for Bombyx mori cecropins. One such study investigated the interaction of Bombyx mori cecropin and moricin (B1577365) with several essential bacterial proteins. longdom.org The results indicated a strong binding affinity for DNA gyrase, an enzyme crucial for bacterial DNA replication and a well-established target for antibiotics. longdom.org The docking analysis revealed favorable binding energies, suggesting that cecropins could inhibit the enzyme's function. longdom.org
These findings propose that after permeabilizing the bacterial membrane, CEC4_BOMMO could potentially enter the cytoplasm and interfere with vital cellular processes, such as DNA synthesis, leading to cell death. researchgate.net This intracellular targeting mechanism would complement its membrane-disruptive activity. Other potential intracellular targets for antimicrobial peptides in general include components of protein synthesis machinery, cell division proteins, and enzymes involved in cell wall biosynthesis. asm.org
| Ligand | Putative Intracellular Target | Key Finding | Reference |
| Bombyx mori Cecropin | S. aureus DNA gyrase | High binding affinity, suggesting inhibition of DNA replication. | longdom.org |
| Bombyx mori Moricin | S. aureus DNA gyrase | High binding affinity, indicating a potential shared target class for B. mori AMPs. | longdom.org |
In Silico Prediction of Antimicrobial Activity and Specificity
Computational tools and bioinformatic approaches are increasingly used to predict the antimicrobial potential and target specificity of novel peptides, accelerating the discovery process. nih.gov These methods analyze the physicochemical properties of the peptide sequence to estimate its likelihood of exhibiting antimicrobial activity.
For cecropins, key properties that correlate with their function include a net positive charge, an appropriate level of hydrophobicity, and the potential to form an amphipathic α-helical structure. mdpi.com The positive charge facilitates the initial electrostatic attraction to negatively charged bacterial membranes, while the hydrophobic residues drive the insertion into the lipid bilayer. mdpi.com
The amino acid sequence of CEC4_BOMMO is RWKIFKKIEKVGQNIRDGIVKAGPAVAVVGQAATI. unal.edu.co Bioinformatic analysis of this sequence reveals a net positive charge and a high potential for forming amphipathic helices, consistent with other antimicrobial cecropins. rsc.orgmdpi.com Decision tree models and other machine learning algorithms, trained on large databases of known antimicrobial peptides, can be used to classify new sequences like CEC4_BOMMO. nih.gov These models have shown high accuracy in predicting antibacterial, antifungal, and antiviral activities based on features like amino acid composition, charge, molecular weight, and instability index. uniprot.org Such in silico analyses suggest that CEC4_BOMMO possesses potent antimicrobial properties, likely with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, a characteristic feature of the cecropin family. rsc.orgmdpi.com
| Physicochemical Property | Relevance to Antimicrobial Activity | Predicted for CEC4_BOMMO |
| Net Positive Charge | Mediates electrostatic attraction to anionic microbial membranes. | High |
| Hydrophobicity | Drives insertion into the hydrophobic membrane core. | Moderate |
| Amphipathic Structure | Allows for stable interaction with the lipid-water interface of the membrane. | High potential for α-helical structure |
| Boman Index | Indicates protein binding potential; lower values suggest less interaction with other proteins. | Moderate |
Advanced Spectroscopic Techniques for Membrane Permeabilization Studies (e.g., Fluorescence Spectroscopy, Isothermal Titration Calorimetry)
Advanced spectroscopic techniques are crucial for experimentally validating the predictions from computational models and for quantifying the thermodynamics and kinetics of peptide-membrane interactions.
Fluorescence Spectroscopy is a versatile tool used to study the binding of peptides to lipid vesicles and the subsequent membrane permeabilization. semanticscholar.org Intrinsic tryptophan fluorescence can be used to monitor the peptide's partitioning into the membrane environment. nih.gov A blue shift in the emission maximum of tryptophan indicates its movement from a polar aqueous environment to a nonpolar lipid environment. This technique can provide data on binding affinity and the depth of peptide insertion. semanticscholar.org
To study membrane permeabilization, dye-leakage assays are commonly employed. Vesicles are loaded with a fluorescent dye, such as calcein (B42510) or carboxyfluorescein. The addition of a membrane-active peptide like CEC4_BOMMO would cause pore formation and the release of the dye into the medium, resulting in a measurable increase in fluorescence. researchgate.net The kinetics of this dye release can provide information about the mechanism of pore formation (e.g., graded or all-or-none leakage). researchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the peptide-membrane interaction in a single experiment. nih.gov By titrating a solution of CEC4_BOMMO into a suspension of lipid vesicles, ITC can determine the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry of the interaction. nih.govsemanticscholar.org The shape of the ITC thermogram can also reveal different stages of the interaction, such as initial binding, peptide aggregation on the surface, and membrane disruption or solubilization. mdpi.com
| Technique | Information Obtained | Expected Outcome for CEC4_BOMMO |
| Fluorescence Spectroscopy (Tryptophan) | Peptide partitioning, binding affinity, depth of insertion. | Blue shift in fluorescence upon binding to lipid vesicles. |
| Fluorescence Spectroscopy (Dye Leakage) | Membrane permeabilization, mechanism of pore formation. | Concentration-dependent dye leakage from lipid vesicles. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), stoichiometry. | Exothermic binding process, indicating a favorable interaction with model membranes. |
Atomic Force Microscopy (AFM) for Observing Membrane Disruption and Cell Surface Changes
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique that allows for the direct visualization of the effects of antimicrobial peptides on membrane topography in real-time and under physiological conditions. nih.govlongdom.org
When applied to the study of cecropins, AFM can reveal the step-by-step process of membrane disruption. Studies on other cecropins, such as Cecropin B, have shown that at sub-inhibitory concentrations, the peptides bind to the bacterial surface, causing it to become rough and leading to the formation of blebs. researchgate.net As the peptide concentration increases, more significant damage is observed, including the formation of distinct pores, striations, and deep lesions on the cell surface. researchgate.net
AFM imaging on supported lipid bilayers (SLBs) can elucidate the specific mechanism of action, such as the "carpet-like" model, where peptides accumulate on the membrane surface until a critical concentration is reached, leading to detergent-like disruption, or the "toroidal pore" model, where peptides and lipids together form the lining of a pore. longdom.org For CEC4_BOMMO, it is expected that AFM would visualize a concentration-dependent disruption of model bacterial membranes, starting with surface roughening and culminating in pore formation and membrane lysis, consistent with the known mechanisms of the cecropin family. researchgate.netnih.gov
| Peptide Concentration | Observed Effect on Bacterial Membrane (based on Cecropin B studies) | Reference |
| Untreated | Smooth, intact membrane structure. | researchgate.net |
| Sub-MIC | Surface roughening, membrane blebbing. | researchgate.net |
| MIC | Formation of pores, striations, and vesiculation. | researchgate.net |
| Supra-MIC | Significant membrane damage, deep lesions, and cell lysis. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for CEC4_BOMMO Cecropin Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For antimicrobial peptides, QSAR can be a valuable tool for designing new derivatives of CEC4_BOMMO with enhanced potency, selectivity, or stability. researchgate.net
A QSAR study on cecropin derivatives would involve synthesizing a library of CEC4_BOMMO analogs with systematic variations in their amino acid sequence. These variations could include single amino acid substitutions, truncations, or the incorporation of non-natural amino acids. cdnsciencepub.com The antimicrobial activity of each derivative would then be experimentally determined.
Subsequently, a wide range of molecular descriptors for each peptide would be calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity, charge distribution, helical content, and steric properties. mdpi.comresearchgate.net Statistical methods, like multiple linear regression or machine learning algorithms (e.g., neural networks), are then used to build a mathematical model that relates the descriptors to the observed antimicrobial activity. mdpi.com
Studies on other antimicrobial peptide derivatives have shown that properties like net charge, charge asymmetry, and hydrophobicity are often the most important determinants of activity. cdnsciencepub.com A successful QSAR model for CEC4_BOMMO derivatives would not only predict the activity of new, unsynthesized peptides but also provide insights into the key structural features required for its antimicrobial function, thereby guiding the rational design of more effective therapeutic agents. researchgate.net
Non Clinical and Biotechnological Applications of Cec4 Bommo Cecropin
Applications in Veterinary Medicine and Animal Health
The use of antimicrobial peptides like cecropins is being explored as a viable alternative to traditional antibiotics in veterinary medicine, addressing the growing concern of antimicrobial resistance. frontiersin.orgbiorxiv.org
Aquaculture: In aquaculture, disease outbreaks are a significant cause of economic loss. Dietary supplementation with cecropins has shown potential in improving the health and disease resistance of farmed aquatic species. For instance, studies on juvenile turbot (Scophthalmus maximus) have investigated the effects of dietary Cecropin (B1577577) AD (CAD), a hybrid cecropin, on intestinal health and immunity. nih.govfrontiersin.org Research has shown that moderate levels of dietary CAD can enhance the intestinal immune response and improve resistance to pathogens like Edwardsiella tarda without negatively impacting the gut microbiota. nih.gov However, high concentrations might alter the bacterial composition. nih.gov
Livestock Disease Control: Cecropins have also demonstrated efficacy in controlling diseases in livestock. frontiersin.org Dietary supplementation with cecropin antimicrobial peptides (CAPs) in nursery Hainan piglets has been shown to improve growth performance, reduce diarrhea rates, and enhance intestinal health. frontiersin.orgfrontiersin.org These positive effects are attributed to the modulation of gut microbiota, improvement of intestinal morphology, and strengthening of the intestinal barrier. frontiersin.orgfrontiersin.org Furthermore, cecropins have shown potential in combating mastitis in dairy goats and inhibiting viral infections such as the porcine reproductive and respiratory syndrome virus. frontiersin.orgfrontiersin.org
Table 1: Research Findings on Cecropin Applications in Animal Health
| Application Area | Organism/Model | Cecropin Type/Derivative | Key Findings |
|---|---|---|---|
| Aquaculture | Juvenile turbot (Scophthalmus maximus) | Cecropin AD (CAD) | Improved intestinal immune response and disease resistance against Edwardsiella tarda. nih.gov |
| Livestock (Swine) | Nursery Hainan piglets | Cecropin Antimicrobial Peptides (CAP) | Improved growth, reduced diarrhea, and enhanced gut health. frontiersin.orgfrontiersin.org |
| Livestock (Goats) | Dairy goats | Cecropin B | Inhibited mastitis caused by Staphylococcus aureus. frontiersin.org |
| Livestock (Swine) | In vitro | Cecropin D and P1 | Inhibited porcine reproductive and respiratory syndrome virus infection. frontiersin.orgfrontiersin.org |
Agricultural Applications
The agricultural sector is increasingly looking for sustainable alternatives to chemical pesticides for crop protection. frontiersin.orgagriculture-biodiversite-oi.org Antimicrobial peptides, including cecropins, offer a promising avenue for developing novel biopesticides. frontiersin.orgnih.govbexylproject.org
Plant Disease Control: Research has focused on harnessing cecropins to combat a wide range of plant pathogens, including bacteria and fungi. frontiersin.orgnih.gov A novel chimeric protein, Hcm1, which combines the active domains of cecropin A and melittin (B549807) with a hypersensitive response-elicitor from Xanthomonas oryzae, has demonstrated both antimicrobial activity and the ability to induce disease resistance against viral, bacterial, and fungal pathogens in plants. nih.gov This highlights the potential of engineered cecropin-based molecules as broad-spectrum pesticides. nih.gov
Crop Protection and Plant Transformation: A significant strategy for enhancing crop protection is the development of transgenic plants that express antimicrobial peptides. frontiersin.orgnih.gov For example, transgenic rice plants have been engineered to produce cecropin A in their seeds. nih.gov This in-planta production not only conferred resistance to fungal and bacterial pathogens but also did not negatively affect seed viability or seedling growth. nih.gov This approach suggests a sustainable method for crop protection and potentially for food preservation. nih.gov
Table 2: Research Findings on Cecropin Applications in Agriculture
| Application Area | Approach | Cecropin Type/Derivative | Target Pathogens/Pests | Key Findings |
|---|---|---|---|---|
| Plant Disease Control | Chimeric Protein | Hcm1 (Cecropin A-melittin hybrid) | Viral, bacterial, and fungal pathogens | Maintained antimicrobial activity and induced disease resistance. nih.gov |
| Crop Protection | Transgenic Plants | Cecropin A | Fusarium verticillioides, Dickeya dadantii | Transgenic rice seeds showed resistance to pathogens. nih.gov |
Food Preservation and Packaging Technologies
The demand for natural and effective food preservatives is on the rise to extend the shelf-life of food products and ensure their safety. mdpi.commdpi.com Antimicrobial peptides like cecropins are being investigated for their potential as biopreservatives. frontiersin.orgmdpi.com
The broad-spectrum activity of cecropins against foodborne pathogens makes them suitable candidates for food preservation. frontiersin.orgmdpi.com Their ability to be produced in transgenic plants, such as rice, opens up possibilities for their direct incorporation into food systems. nih.gov Furthermore, the application of cecropins in antimicrobial food packaging is an emerging area of research, aiming to inhibit microbial growth on food surfaces.
Biosensor Development and Diagnostic Tools (Non-Human Specific)
While specific research on CEC4_BOMMO cecropin in non-human biosensors is limited, the fundamental properties of cecropins lend themselves to such applications. The ability of these peptides to interact with and disrupt microbial membranes can be harnessed to develop novel biosensors for detecting microbial contamination in various non-human contexts, such as environmental monitoring or quality control in industrial processes.
Biocontrol Agents for Microbial Contamination
The potent antimicrobial activity of cecropins makes them excellent candidates for use as biocontrol agents to manage microbial contamination. This is particularly relevant in environments where the use of conventional chemical disinfectants is undesirable. For example, they could be used to control the growth of harmful microorganisms in agricultural settings or industrial water systems.
Material Science: Integration into Antimicrobial Coatings and Surfaces
The development of materials with inherent antimicrobial properties is a significant area of research in material science. Cecropins can be integrated into various materials to create antimicrobial coatings and surfaces. googleapis.com This could have applications in preventing biofilm formation on medical devices (for veterinary use), food processing equipment, and other surfaces prone to microbial colonization. The ability of cecropins to kill bacteria on contact makes them a valuable component for such technologies. googleapis.com
Research Tools in Microbiology and Cell Biology
Cecropins serve as valuable research tools for studying various aspects of microbiology and cell biology. nih.govscirp.orgresearchgate.net
Studying Microbial Growth and Biofilm Formation: Cecropin 4 (Cec4) has been shown to effectively inhibit and eradicate biofilms of clinically relevant bacteria like carbapenem-resistant Acinetobacter baumannii and Klebsiella pneumoniae. frontiersin.orgnih.gov Researchers use cecropins to investigate the mechanisms of biofilm formation and the effects of antimicrobial agents on these complex microbial communities. frontiersin.orgnih.govnih.gov Studies have utilized techniques like scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) to visualize the disruptive effects of Cec4 on biofilm structure. frontiersin.org Transcriptome analysis has further revealed that Cec4 affects multiple metabolic pathways, two-component systems, and quorum sensing in bacteria within biofilms. frontiersin.org The study of a cecropin 4-derived peptide, C18, demonstrated its ability to reduce biofilm adherence of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Investigating Cell Line Interactions: Cecropins are also used to study interactions with various cell lines, often to understand their selective toxicity towards microbial or cancerous cells versus normal mammalian cells. nih.govscirp.orgresearchgate.net For example, studies have shown that cecropins A and B can inhibit the proliferation of bladder cancer cells and induce cell lysis, while having significantly less effect on benign fibroblasts. nih.gov This selectivity is a key area of investigation, with research suggesting it relates to differences in cell membrane composition. scirp.org The ability of cecropins to disrupt cell membranes is a primary mechanism of action, making them useful probes for studying membrane biophysics and integrity. nih.govnih.gov
Table 3: Cecropin as a Research Tool
| Research Area | Model/System | Cecropin Type/Derivative | Key Research Application |
|---|---|---|---|
| Biofilm Inhibition | Carbapenem-resistant Acinetobacter baumannii | Cecropin 4 (Cec4) | Studying the inhibition and eradication of biofilms. frontiersin.org |
| Biofilm Eradication | Carbapenem-resistant Klebsiella pneumoniae | Cecropin 4 (Cec4) | Investigating the mechanisms of biofilm disruption. nih.gov |
| Biofilm Adherence | Methicillin-resistant Staphylococcus aureus (MRSA) | C18 (Cecropin 4-derived) | Examining the reduction of biofilm adherence. nih.gov |
| Cell Line Selectivity | Bladder cancer cell lines and benign fibroblasts | Cecropin A and B | Investigating selective cytotoxicity towards cancer cells. nih.gov |
Future Perspectives and Unexplored Research Avenues for Cec4 Bommo Cecropin
Elucidation of Novel Molecular Targets Beyond Membrane Disruption
While the membrane-disrupting capability of cecropins is a cornerstone of their antimicrobial function, evidence from related peptides suggests that their modes of action are more complex. nih.govmdpi.com Future research on CEC4_BOMMO should prioritize the identification of intracellular targets. Numerous studies indicate that various AMPs can translocate across the bacterial membrane without causing immediate lysis and interfere with vital internal processes. nih.gov
Potential research avenues include investigating whether CEC4_BOMMO can bind to nucleic acids (DNA and RNA), thereby disrupting replication and transcription. Studies on cecropin (B1577577) A analogues have already demonstrated that modifications to the peptide's charge can enhance its interaction with DNA. researchgate.net Another promising area is the exploration of protein synthesis inhibition. The AMP pyrrhocoricin, for example, functions by binding to the bacterial heat shock protein DnaK, which disrupts protein folding. nih.gov It is plausible that CEC4_BOMMO could have similar intracellular molecular targets, a hypothesis that warrants rigorous investigation through proteomic and genomic approaches. Identifying these non-membranolytic mechanisms could reveal new pathways to combat microbial resistance.
Exploration of Immunomodulatory Properties in Non-Human Systems
Beyond their direct antimicrobial effects, many AMPs, including cecropins, possess significant immunomodulatory capabilities. nih.govnih.gov These peptides can influence the host's innate immune response, a function that could be harnessed in various non-human systems, such as aquaculture and livestock farming. nih.govmdpi.com Research on other cecropins and cecropin-like peptides has shown they can modulate the expression of cytokines, which are crucial signaling molecules in the immune system. frontiersin.orgnih.gov
For instance, studies on Cecropin A in chicken liver cells demonstrated a complex immunomodulatory effect rather than a simple anti-inflammatory one, suggesting it helps maintain inflammatory homeostasis. nih.gov Similarly, a cecropin-like peptide from the nematode Anisakis was found to have an immunostimulatory effect on the blood cells of the common carp. frontiersin.orgnih.gov Future studies should systematically evaluate the immunomodulatory effects of CEC4_BOMMO in relevant animal models. This could involve in vitro assays with immune cells from fish or poultry to measure cytokine induction and other immune markers. Such research could lead to the development of CEC4_BOMMO as an agent to bolster disease resistance in farmed animals, offering an alternative to conventional antibiotics. nih.gov
Table 1: Observed Immunomodulatory Effects of Cecropins in Non-Human Systems
| Peptide/System | Organism/Cell Type | Observed Immunomodulatory Effect | Reference |
|---|---|---|---|
| Cecropin A | Chicken (Gallus gallus) / Hepatic Cell Culture | Displayed multifaceted immunomodulatory activity, suggesting a role in maintaining inflammatory homeostasis during an immune response. | nih.gov |
| Anisaxin-2S (Cecropin-like) | Common Carp (Cyprinus carpio) / Blood Cells | Exerted an immunostimulatory effect through the upregulation of cytokine expression; the response varied based on the presence of a co-stimulatory antigen. | frontiersin.orgnih.gov |
| Cathelicidins | Trout (Oncorhynchus mykiss) | Demonstrated the ability to balance both pro- and anti-inflammatory responses depending on cellular interactions. | nih.gov |
Integration with Nanotechnology for Advanced Delivery Systems in Non-Clinical Applications
A significant hurdle for the practical application of AMPs is their potential instability and degradation by proteases in complex environments. mdpi.comnih.gov Nanotechnology offers a promising solution by providing advanced delivery systems that can protect the peptide and ensure its targeted release. nih.govfundsforngos.org For non-clinical applications, such as in agriculture for plant protection or in food science as a preservative, integrating CEC4_BOMMO with nanocarriers could dramatically enhance its efficacy and stability. sustaine.org
Various nano-delivery systems could be explored:
Liposomes and Polymeric Nanoparticles: These can encapsulate CEC4_BOMMO, shielding it from enzymatic degradation and potentially harsh environmental conditions. nih.govsustaine.org
Metallic Nanoparticles (e.g., Silver, Gold): These nanoparticles not only act as carriers but can also have synergistic antimicrobial effects with the peptide. nih.govmdpi.com
Hydrogels: These can provide a matrix for the sustained release of the peptide, which is ideal for applications requiring long-term activity. mdpi.com
Research should focus on developing and optimizing these nano-formulations for CEC4_BOMMO, assessing their stability, release kinetics, and effectiveness in specific contexts, such as on plant surfaces or within food matrices. sustaine.org
Table 2: Comparison of Nanodelivery Systems for Antimicrobial Peptides
| Nanocarrier Type | Advantages | Potential Non-Clinical Applications | Reference |
|---|---|---|---|
| Polymeric Nanoparticles | High biocompatibility, biodegradable, controlled release. | Crop protection, food packaging. | nih.govconsensus.app |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic molecules, protects cargo from degradation. | Food preservation, surface disinfectants. | mdpi.comsustaine.org |
| Metallic Nanoparticles (AgNPs, AuNPs) | Synergistic antimicrobial activity, unique physicochemical properties. | Water treatment, antimicrobial coatings. | nih.govmdpi.com |
| Carbon Nanotubes (CNTs) | Ability to cross biological barriers, large surface area for drug attachment. | Plant disease treatment. | mdpi.com |
Evolutionary Insights into CEC4_BOMMO Cecropin Diversity and Function
The cecropin family is large and diverse, with members found across many insect species. nih.govnih.gov Understanding the evolutionary history of CEC4_BOMMO within the broader context of the Bombyx mori cecropin multigene family can provide crucial insights into its specific function and potential for diversification. nih.gov Studies on the silkworm genome have revealed that cecropin genes are often organized in clusters, and their evolution appears to be influenced by gene duplication and the length of intergenic regions, potentially leading to the creation of new cecropin families with distinct functions. nih.gov
Future research should involve a detailed phylogenetic analysis of CEC4_BOMMO in relation to other cecropins from Bombyx mori and different insect orders. nih.gov This comparative genomic approach can help identify key amino acid residues or structural motifs that are unique to CEC4_BOMMO and may correlate with specific activities. Such evolutionary studies can guide the rational design of novel peptide analogues with tailored functionalities.
Development of High-Throughput Screening Methods for Enhanced Analogues
To improve upon the natural properties of CEC4_BOMMO, the development of enhanced analogues is essential. High-throughput screening (HTS) methods are critical for rapidly synthesizing and evaluating large libraries of peptide variants. frontiersin.org Techniques like SPOT-synthesis on cellulose (B213188) membranes allow for the creation of peptide arrays where, for example, each amino acid position can be systematically substituted to probe its importance for activity. nih.gov
These screening platforms can be coupled with assays to assess various functions simultaneously, such as antimicrobial potency, immunomodulatory effects, and stability. nih.gov Furthermore, the integration of computational approaches, like Quantitative Structure-Activity Relationship (QSAR) modeling, can help predict the most promising peptide modifications based on initial screening data, thereby accelerating the design-build-test cycle. frontiersin.org A focused effort to apply these HTS methodologies will be instrumental in developing CEC4_BOMMO analogues with superior performance for specific non-clinical applications.
Table 3: High-Throughput Methodologies for Peptide Analogue Development
| Method | Description | Application for CEC4_BOMMO | Reference |
|---|---|---|---|
| SPOT-Synthesis Peptide Arrays | Peptides are synthesized in spots on a cellulose membrane, allowing for rapid parallel synthesis and screening of many variants (e.g., single amino acid substitutions). | To identify key residues for antimicrobial and immunomodulatory activity and to optimize peptide sequence. | frontiersin.orgnih.gov |
| High-Throughput Microtiter Plate Assays | Automated screening of peptide libraries against microbial strains or immune cells in 96-well or 384-well plates to determine activity. | To rapidly assess the antimicrobial spectrum and immunomodulatory potential of CEC4_BOMMO analogues. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Computational models that correlate the chemical structure of peptides with their biological activity, used to predict the efficacy of new designs. | To guide the design of novel analogues with enhanced stability or target specificity before synthesis. | frontiersin.org |
| Bioinformatic Pipeline Screening | Using computational tools to screen large genomic or transcriptomic datasets for novel AMP sequences with desired properties. | To discover other natural cecropin variants that could inform the design of CEC4_BOMMO analogues. | researchgate.net |
Ethical and Regulatory Considerations in Large-Scale Non-Human Applications
The transition of CEC4_BOMMO from the laboratory to large-scale applications in areas like agriculture or food preservation necessitates careful consideration of ethical and regulatory landscapes. sustaine.org The high cost of peptide production is a significant barrier to widespread adoption, although fermentation-based production methods are being explored to improve economic viability. sustaine.org
Regulatory approval for using AMPs as food-grade preservatives or agricultural treatments can be challenging due to inconsistent frameworks across different regions and a need for comprehensive safety data. sustaine.org Future work must include thorough assessments of the environmental impact of large-scale CEC4_BOMMO use, such as its effects on non-target organisms and the potential for inducing resistance in environmental microbes. Addressing these economic, regulatory, and ecological concerns proactively will be crucial for the responsible and successful implementation of CEC4_BOMMO-based technologies.
Q & A
Q. How to systematically review literature gaps in this compound research?
- Answer: Use databases like PubMed and Google Scholar with keywords: “this compound,” “antimicrobial peptide design,” “hybrid peptides.” Filter for primary studies (2010–2025) and apply PRISMA guidelines to identify gaps (e.g., limited in vivo toxicity data). Use citation tracking tools (e.g., Connected Papers) to map interdisciplinary connections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
